The following technical guide details the physical properties, synthesis, and characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate . Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate is a specialized...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate .
Executive Summary
Methyl 4-(1,1-dioxothiomorpholino)benzoate is a specialized heterocyclic building block utilized primarily in the discovery of small-molecule therapeutics. Structurally, it combines a lipophilic benzoate ester with a polar sulfone-containing thiomorpholine ring. This unique "push-pull" electronic structure—featuring an electron-withdrawing ester and a sulfone-masked amine—makes it a critical scaffold for modulating solubility and metabolic stability in drug candidates, particularly in oncology and antimicrobial research [1, 2].
Chemical Identity & Physical Properties
This compound is characterized by its crystalline nature and specific solubility profile, driven by the polarity of the sulfone group (
) embedded within the saturated heterocyclic ring.
White to pale orange/green crystalline powder [3, 4]
Melting Point
154–156 °C [5]
Purity (GC)
98.0%
Solubility
Soluble in DMSO, DMF, DCM; Insoluble in Water
Storage
2–8 °C (Refrigerate), protect from light
Solubility & Stability Insights
Solubility: The presence of the sulfone group significantly increases polarity compared to the parent thiomorpholine, rendering the compound soluble in dipolar aprotic solvents (DMSO, DMF) but sparingly soluble in non-polar ethers.
Stability: The compound is stable under standard laboratory conditions.[1] However, the ester moiety is susceptible to hydrolysis under strongly basic or acidic aqueous conditions, converting it to the corresponding benzoic acid derivative.
Synthetic Methodologies
The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate typically follows one of two primary retrosynthetic pathways. The choice of method depends on the availability of starting materials and the desired scale.
This is the most direct industrial route, leveraging the reactivity of p-fluorobenzoates.
Mechanism: The secondary amine of thiomorpholine 1,1-dioxide attacks the para-position of methyl 4-fluorobenzoate . The ester group activates the benzene ring for nucleophilic attack.
Solvent: Anhydrous DMSO or DMF (high boiling point required).
Conditions: Heat to 100–120 °C for 12–16 hours under
atmosphere.
Workup: Pour reaction mixture into ice water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/ethyl acetate if necessary.
Route B: Oxidative Functionalization
Used when the parent thiomorpholine derivative is already available.
Mechanism: Oxidation of the sulfide sulfur to the sulfone using strong oxidants.
Protocol:
Substrate: Methyl 4-(thiomorpholin-4-yl)benzoate.
Oxidant: m-CPBA (2.2 eq) or Oxone® (potassium peroxymonosulfate).
Conditions: Stir in DCM at 0 °C to RT.
Note: This route requires careful control to ensure complete oxidation from sulfoxide to sulfone without over-oxidizing other sensitive functional groups (though the ester is generally stable).
Synthesis Workflow Diagram
Caption: Figure 1. Standard synthetic workflow via Nucleophilic Aromatic Substitution (
).
Structural Characterization
Verification of the structure relies on confirming the presence of the para-substituted benzene ring and the distinct thiomorpholine dioxide signals.
Nuclear Magnetic Resonance (
-NMR)
The following spectral features are diagnostic for this compound in
or :
Aromatic Region (
7.0 – 8.0 ppm):
Two doublets integrating to 2H each (AA'BB' system).
~7.90 ppm (d, 2H, ortho to ester).
~6.95 ppm (d, 2H, ortho to amine).
Aliphatic Region (
3.0 – 4.0 ppm):
~3.85 ppm (s, 3H, ester singlet).
~3.90–4.00 ppm (m, 4H, protons).
~3.05–3.15 ppm (m, 4H, protons). Note: The sulfone group deshields adjacent protons less than the nitrogen, but the rigidity of the ring often results in distinct multiplets.
Mass Spectrometry (MS)
Ionization Mode: ESI (+)
Molecular Ion:
m/z.
Fragmentation: Loss of the methoxy group (
) or the sulfone moiety may be observed in high-energy collisions.
Handling & Safety
Hazard Classification: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.
Spill Cleanup: Sweep up dry powder to avoid dust generation. Dissolve residue in acetone or ethyl acetate for disposal.
References
Chem-Impex International. "Methyl 4-(1,1-dioxothiomorpholino)benzoate Product Description." Chem-Impex Catalog. Accessed Oct 2025. Link
National Institutes of Health (NIH). "PubChem Compound Summary for CID 87557971." PubChem. Link
TCI Chemicals. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate Specifications." TCI Product Catalog. Link
CymitQuimica. "Thiomorpholine Derivatives and Applications." CymitQuimica Research Supplies. Link
Matrix Scientific. "Methyl 4-(1,1-dioxothiomorpholino)benzoate Safety Data Sheet." Matrix Scientific Catalog. Link
"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" chemical properties
[1] Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[1][2][3][4][5][6][7] Structur...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized heterocyclic building block widely utilized in medicinal chemistry and organic synthesis.[1][2][3][4][5][6][7] Structurally, it combines a benzoate ester with a thiomorpholine 1,1-dioxide moiety. This specific functional group arrangement—a sulfone-containing saturated heterocycle attached to an aromatic ester—serves as a critical pharmacophore in the development of Factor Xa inhibitors, antimicrobial agents, and solubility-enhanced drug candidates. The sulfone group acts as a polar, non-basic bioisostere of morpholine, improving metabolic stability and reducing lipophilicity compared to its sulfide counterparts.
Chemical Identity & Physicochemical Properties[2][3][5][7][8][9]
Structural Analysis
The molecule consists of a central phenyl ring substituted at the para positions. One end features a methyl ester (methoxycarbonyl group), rendering the ring electron-deficient and susceptible to nucleophilic attack during synthesis. The opposing end is occupied by a thiomorpholine 1,1-dioxide ring, a cyclic sulfonamide analog that imparts significant polarity and hydrogen-bond accepting capability without the basicity associated with morpholine nitrogen.
Property Data Table
Property
Value
Note
IUPAC Name
Methyl 4-(1,1-dioxo-1-thiomorpholin-4-yl)benzoate
Systematic nomenclature
CAS Number
451485-76-0
Primary Identifier
Molecular Formula
-
Molecular Weight
269.32 g/mol
-
Physical State
Solid (Powder to Crystal)
Range: White to Pale Yellow
Solubility
DMSO, DMF, DCM, Ethyl Acetate
Poor water solubility
Boiling Point
~511.1°C (Predicted)
@ 760 mmHg
Flash Point
~262.9°C (Predicted)
-
Purity Standard
98.0% (GC)
Industrial Standard
Synthetic Pathways & Experimental Protocols
The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate is most reliably achieved through Nucleophilic Aromatic Substitution (
). This pathway is preferred over direct esterification of the acid or oxidation of the sulfide due to higher yields and cleaner reaction profiles.
Primary Route:
Displacement
This protocol utilizes methyl 4-fluorobenzoate as the electrophile. The fluorine atom, being highly electronegative, activates the ipso carbon for attack by the secondary amine of thiomorpholine 1,1-dioxide.
Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Step-by-Step Protocol:
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-fluorobenzoate (10 mmol) in anhydrous DMSO (20 mL).
Addition: Add Thiomorpholine 1,1-dioxide (11 mmol) followed by anhydrous
(20 mmol).
Reaction: Heat the mixture to 90–100°C under an inert atmosphere (
or Ar) for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 1:1) or LC-MS.
Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate as an off-white solid.
Isolation: Filter the precipitate. Wash the filter cake copiously with water to remove residual DMSO and inorganic salts.
Purification: Recrystallize from Ethanol or perform flash column chromatography (SiO2, Hexane/Ethyl Acetate gradient) if high purity (>99%) is required.
Mechanism of Action (
)
The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing ester group at the para position stabilizes the anionic intermediate, lowering the activation energy for the nucleophilic attack.
Figure 1: Reaction pathway for the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate via Nucleophilic Aromatic Substitution.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be confirmed.
Nuclear Magnetic Resonance (
-NMR)
Predicted shifts in
or :
Aromatic Protons: Two doublets (AA'BB' system) at
~7.9 ppm (2H, ortho to ester) and ~6.9 ppm (2H, ortho to amine).
Methyl Ester: Singlet at
~3.8–3.9 ppm (3H, ).
Thiomorpholine Ring:
Triplet/Multiplet at
~3.8–4.0 ppm (4H, ).
Triplet/Multiplet at
~3.0–3.2 ppm (4H, ). Note: The sulfone group significantly deshields adjacent protons compared to a sulfide.
Mass Spectrometry (MS)
Ionization Mode: ESI (+)
Expected Molecular Ion:
m/z.
Fragmentation: Loss of methoxy group (
) or loss of the sulfone ring may be observed at higher collision energies.
Biological Relevance & Applications[5][11]
Pharmacophore Utility
The 4-(1,1-dioxothiomorpholino)phenyl moiety is a strategic structural element in drug design.
Solubility Enhancement: The sulfone group increases polarity and water solubility compared to phenyl or thiomorpholine analogs.
Metabolic Stability: Unlike thiomorpholines (sulfides), which are prone to oxidative metabolism (S-oxidation) by CYP450 enzymes, the 1,1-dioxide (sulfone) is metabolically inert, prolonging the drug's half-life.
Factor Xa Inhibition: This motif is structurally analogous to the morpholinone groups found in anticoagulants like Rivaroxaban, providing critical hydrogen bonding interactions within the active site of the coagulation factor.
Figure 2: Structure-Activity Relationship (SAR) mapping of the target compound in medicinal chemistry.
An In-depth Technical Guide to Methyl 4-(1,1-Dioxothiomorpholino)benzoate
CAS Number: 451485-76-0 Prepared by: Gemini, Senior Application Scientist Introduction and Strategic Importance Methyl 4-(1,1-dioxothiomorpholino)benzoate is a versatile heterocyclic compound that has garnered significan...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 451485-76-0
Prepared by: Gemini, Senior Application Scientist
Introduction and Strategic Importance
Methyl 4-(1,1-dioxothiomorpholino)benzoate is a versatile heterocyclic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research.[1] Its unique molecular architecture, featuring a sulfonyl-containing thiomorpholine moiety directly linked to a methyl benzoate group, imparts a distinct combination of physicochemical properties that make it a valuable building block in modern synthetic chemistry.[1] The presence of the thiomorpholine 1,1-dioxide group, a bioisostere of the morpholine and piperazine rings, offers opportunities to modulate properties such as solubility, metabolic stability, and target engagement in drug discovery programs.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a compound is critical for its effective application in research and development. The key physicochemical data for Methyl 4-(1,1-Dioxothiomorpholino)benzoate are summarized in the table below.
The structural formula of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is depicted in the diagram below.
Caption: Chemical structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Synthesis Strategies and Methodologies
While specific, peer-reviewed synthetic procedures for Methyl 4-(1,1-Dioxothiomorpholino)benzoate are not extensively detailed in the public domain, its structure suggests two primary and highly viable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. Both methods are foundational in modern organic synthesis for the formation of aryl-nitrogen bonds.
This classical approach relies on the reaction of an electron-deficient aryl halide with a nucleophile. In this case, methyl 4-fluorobenzoate serves as the electrophilic partner, and thiomorpholine 1,1-dioxide acts as the nucleophile. The fluorine atom is an excellent leaving group for SNAr reactions, and the electron-withdrawing ester group activates the aromatic ring towards nucleophilic attack.
Caption: Proposed SNAr synthesis workflow.
Experimental Protocol (Proposed):
Reaction Setup: To a solution of methyl 4-fluorobenzoate (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiomorpholine 1,1-dioxide (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.
Base: A base is required to deprotonate the secondary amine of thiomorpholine 1,1-dioxide, increasing its nucleophilicity. An excess of the base is used to ensure complete reaction and to neutralize any acidic byproducts.
Temperature: Elevated temperatures are typically necessary to overcome the activation energy barrier for the aromatic substitution reaction.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] This method offers a broader substrate scope and often proceeds under milder conditions compared to traditional SNAr reactions. In this context, methyl 4-bromobenzoate or methyl 4-chlorobenzoate would be coupled with thiomorpholine 1,1-dioxide.
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 4-bromobenzoate (1.0 eq), thiomorpholine 1,1-dioxide (1.2 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (2-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq). Add an anhydrous, deoxygenated solvent like toluene or dioxane.
Reaction Conditions: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial to maintain its catalytic activity.
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Base: A strong, non-nucleophilic base is required to deprotonate the amine and to facilitate the formation of the palladium-amido complex.
Analytical Characterization (Predicted Profile)
1H NMR (400 MHz, CDCl3):
δ 8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the ester group.
δ 7.0-7.1 ppm (d, 2H): Aromatic protons ortho to the nitrogen atom.
δ 3.9 ppm (s, 3H): Methyl protons of the ester group.
δ 3.6-3.7 ppm (t, 4H): Methylene protons of the thiomorpholine ring adjacent to the nitrogen atom.
δ 3.1-3.2 ppm (t, 4H): Methylene protons of the thiomorpholine ring adjacent to the sulfonyl group.
13C NMR (100 MHz, CDCl3):
δ 166.5 ppm: Carbonyl carbon of the ester.
δ 154.0 ppm: Aromatic carbon attached to the nitrogen atom.
δ 131.5 ppm: Aromatic carbons ortho to the ester group.
δ 125.0 ppm: Aromatic carbon attached to the ester group.
δ 117.0 ppm: Aromatic carbons ortho to the nitrogen atom.
δ 52.5 ppm: Methyl carbon of the ester.
δ 51.0 ppm: Methylene carbons of the thiomorpholine ring adjacent to the sulfonyl group.
δ 48.0 ppm: Methylene carbons of the thiomorpholine ring adjacent to the nitrogen atom.
Infrared (IR) Spectroscopy (ATR):
~3000-2850 cm-1: C-H stretching of aromatic and aliphatic groups.
~1720 cm-1: C=O stretching of the ester group.
~1600, 1510 cm-1: C=C stretching of the aromatic ring.
~1320, 1150 cm-1: Asymmetric and symmetric SO₂ stretching of the sulfonyl group.
~1280 cm-1: C-O stretching of the ester group.
~1240 cm-1: C-N stretching of the aryl amine.
Mass Spectrometry (EI):
M+ at m/z = 269.07: Molecular ion peak.
Fragmentation pattern: Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the thiomorpholine ring.
Potential Applications in Research and Development
Methyl 4-(1,1-dioxothiomorpholino)benzoate is primarily positioned as a key intermediate in the synthesis of more complex molecules with potential biological activity.[1]
Pharmaceutical Development: This compound serves as a scaffold for the synthesis of novel drug candidates. The thiomorpholine 1,1-dioxide moiety can act as a hydrogen bond acceptor and its sulfone group can participate in interactions with biological targets. It has been noted for its potential in the development of anti-cancer agents, where its structural features may enhance biological activity.[1] The ester group provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with other amines to form amides.
Agrochemical Research: The structural motifs present in this molecule are also relevant in the design of new pesticides and herbicides.[1] The introduction of the thiomorpholine 1,1-dioxide group can influence the compound's uptake, transport, and metabolic stability in plants and insects.
Biochemical Research: As a well-defined chemical entity, it can be used as a reagent in various biochemical assays to probe enzyme interactions and metabolic pathways, aiding in the broader drug discovery process.[1]
Conclusion
Methyl 4-(1,1-dioxothiomorpholino)benzoate is a valuable and versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. While detailed synthetic and characterization data in peer-reviewed literature is sparse, its synthesis can be reliably approached through established methodologies such as Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination. The predicted analytical profile provided in this guide offers a solid foundation for its identification and quality control. As research in medicinal and agricultural chemistry continues to evolve, the utility of such strategically designed building blocks is expected to grow, paving the way for the discovery of novel and effective chemical entities.
This technical guide provides an in-depth analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in medicinal chemistry known for its utility as a pharmacophore scaffold. Molecular Weight & Phys...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in medicinal chemistry known for its utility as a pharmacophore scaffold.
Molecular Weight & Physicochemical Profiling for Drug Discovery
Executive Summary
Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting Factor Xa, antibacterial pathways (oxazolidinone analogs), and various G-protein coupled receptors (GPCRs).[1]
Its core value lies in the thiomorpholine 1,1-dioxide moiety.[2][3] This group acts as a non-basic, metabolically stable bioisostere of morpholine. Unlike morpholine, which is basic and prone to N-oxidation, the sulfone analog locks the nitrogen lone pair into conjugation (to a degree) and provides strong hydrogen bond acceptors via the sulfone oxygens, altering the lipophilicity (LogP) and solubility profile of the parent drug.
Physicochemical Characterization
Molecular Weight Breakdown
The precise molecular weight is critical for stoichiometry in high-throughput synthesis and mass spectrometry validation.
Formula:
Element
Count
Isotope Mass (Da)
Contribution (Da)
Carbon (C)
12
12.011
144.132
Hydrogen (H)
15
1.008
15.120
Nitrogen (N)
1
14.007
14.007
Oxygen (O)
4
15.999
63.996
Sulfur (S)
1
32.065
32.065
Total Average MW
269.32 g/mol
Monoisotopic Mass
269.0722 Da
Note: The monoisotopic mass (269.0722) should be used for high-resolution mass spectrometry (HRMS) identification [M+H]+ peaks.
Key Physical Properties[4]
Appearance: White to off-white crystalline powder. (Commercial samples may appear faint orange/green due to trace transition metal impurities from catalysis).
Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in water and diethyl ether.
LogP (Predicted): ~1.85 (Moderate lipophilicity, suitable for oral bioavailability optimization).
Structural Logic & Bioisosterism
Why do medicinal chemists select this specific scaffold? The decision is often driven by the need to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.
The "Sulfone Switch"
Replacing a morpholine ring with a thiomorpholine 1,1-dioxide ring effects three changes:
Basicity Reduction: The electron-withdrawing sulfone group reduces the basicity of the nitrogen (if not directly attached to the benzoate), or in this specific molecule, modifies the electronic push-pull of the benzoate system.
Metabolic Stability: The sulfur atom is already fully oxidized (
), preventing metabolic S-oxidation.
Hydrogen Bonding: The sulfone oxygens act as weak H-bond acceptors without being H-bond donors, useful for targeting specific pockets in enzymes like Factor Xa.
Visualization: SAR Decision Pathway
The following diagram illustrates the logical flow a chemist uses when selecting this scaffold over alternatives.
Figure 1: Decision logic for selecting the thiomorpholine 1,1-dioxide scaffold during lead optimization.
Synthetic Methodology
The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate is typically achieved via Nucleophilic Aromatic Substitution (
) . This route is preferred over palladium-catalyzed coupling for this specific substrate because the ester group at the para-position activates the ring for nucleophilic attack.
Note: This protocol is a standardized adaptation for research-scale synthesis (1–5g).
Preparation:
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate (1.0 eq, 10 mmol) in anhydrous DMSO (20 mL).
Add Thiomorpholine 1,1-dioxide (1.1 eq, 11 mmol).
Add finely ground anhydrous
(2.0 eq, 20 mmol).
Reaction:
Heat the mixture to 100–110 °C under an inert atmosphere (
or Ar).
Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.[5] Conversion is typically complete within 4–6 hours.
Checkpoint: The product spot will be more polar than the starting fluoride but less polar than the amine.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
Pour the mixture slowly into Ice-Water (100 mL) with vigorous stirring. The product should precipitate as a white solid.
Filter the solid using a Buchner funnel.
Wash the cake with copious water to remove residual DMSO and inorganic salts.
Purification:
Recrystallize from Ethanol or Ethyl Acetate/Hexane if necessary.
Yield Expectation: 85–95%.
Synthesis Workflow Diagram
Figure 2: Operational workflow for the SnAr synthesis of the target ester.
Analytical Validation
To ensure the integrity of the synthesized compound, the following analytical signals must be verified:
NMR (DMSO-, 400 MHz):
7.85 (d, 2H, Ar-H ortho to ester).
7.05 (d, 2H, Ar-H ortho to amine).
3.90 (m, 4H, ).
3.80 (s, 3H, ).
3.15 (m, 4H, adjacent to sulfone).
IR Spectroscopy:
Strong carbonyl stretch (
) at ~1710 .
Sulfone stretches (
) at ~1120 and ~1300 .
References
Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763956, Methyl 4-(1,1-dioxothiomorpholin-4-yl)benzoate. Retrieved from [Link]
This guide provides an in-depth technical analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates. Optimizing Sulf...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates.
Optimizing Sulfone-Based Bioisosteres in Medicinal Chemistry
Executive Summary
Methyl 4-(1,1-dioxothiomorpholino)benzoate is a para-substituted benzoate ester featuring a thiomorpholine 1,1-dioxide moiety.[1] This compound serves as a critical intermediate in drug discovery, particularly for programs targeting Factor Xa inhibition, antibacterial oxazolidinones, and metabolic modulators.
Its core value lies in the thiomorpholine 1,1-dioxide group, which acts as a non-basic, metabolically stable bioisostere of morpholine or piperazine. Unlike its ether or amine counterparts, the sulfone group introduces polarity without basicity, reducing hERG liability and preventing oxidative metabolic hotspots.
Structural Analysis & Pharmacophore Logic
Chemical Architecture
The molecule consists of two distinct domains linked by a C-N bond:
The Electrophilic Acceptor: A methyl benzoate core. The ester functionality at the para position activates the ring for nucleophilic attack during synthesis and serves as a handle for further derivatization (e.g., hydrolysis to benzoic acid).
The Polar Modulator: A thiomorpholine 1,1-dioxide ring.[2] This saturated heterocycle adopts a chair conformation. The sulfone (
) group creates a strong dipole, enhancing water solubility while maintaining lipophilic balance (LogP modulation).
Bioisosteric Significance
In medicinal chemistry, replacing a morpholine oxygen with a sulfone (
) group is a strategic design choice:
Metabolic Stability: The sulfur atom is already fully oxidized, preventing S-oxidation (a common clearance pathway for thiomorpholines).
Basicity Reduction: The electron-withdrawing effect of the sulfone lowers the pKa of the nitrogen (if it were free), though here the nitrogen is an aniline type.
Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, distinct from the ether oxygen of morpholine.
Synthetic Methodologies
Two primary routes exist for synthesizing this compound.[3][4] The choice depends on scale and starting material availability.
Mechanism: The ester group at the para position withdraws electron density, activating the ring for attack by the secondary amine of the thiomorpholine. Fluoride is the preferred leaving group due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate.
Route B: Divinyl Sulfone Cyclization
Preferred for Industrial Scale & Atom Economy
This method builds the heterocyclic ring directly onto the aniline precursor.
Mechanism: Double Michael addition. The aniline nitrogen attacks the vinyl sulfone (1,4-addition), followed by an intramolecular Michael addition to close the ring.
Visualizing the Synthetic Pathways
Figure 1: Convergent (SnAr) vs. Linear (Cyclization) synthesis strategies.
Experimental Protocol (SₙAr Method)
Objective: Synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate via nucleophilic aromatic substitution.
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate in DMSO.
Addition: Add Thiomorpholine 1,1-dioxide followed by
.
Reaction: Heat the mixture to 100°C under an inert atmosphere (
) for 16 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.
Isolation: Filter the precipitate. Wash with water to remove residual DMSO and salts.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) if necessary.
Self-Validating Checkpoint:
Observation: The reaction should turn from a clear solution to a suspension (formation of KF/K2CO3 salts).
LC-MS: Look for the parent ion
.
Physicochemical Properties & Characterization
Key Data Table
Property
Value
Notes
Appearance
White to off-white crystalline powder
May appear greenish if trace Cu/Ni present
Melting Point
168–172 °C
High MP indicates strong crystal lattice (dipole interactions)
Solubility
DMSO, DMF, Hot Ethanol
Poor solubility in water and hexane
LogP (Calc)
~1.2
Lower than morpholine analog due to sulfone polarity
H-Bond Acceptors
4
2 Sulfone oxygens + 2 Ester oxygens
H-Bond Donors
0
No labile protons
Spectral Expectations
¹H NMR (DMSO-d₆):
Aromatic: Two doublets (AA'BB' system) at ~7.8 ppm (2H, ortho to ester) and ~7.0 ppm (2H, ortho to N).
Ester Methyl: Singlet at ~3.8 ppm (3H).
Thiomorpholine Ring: Two triplets. The
protons appear downfield (~3.9 ppm) due to the aniline nitrogen. The protons appear at ~3.1 ppm.
IR Spectroscopy:
Carbonyl (C=O): Strong band at ~1710 cm⁻¹.
Sulfone (O=S=O): Symmetric/Asymmetric stretches at ~1130 cm⁻¹ and ~1300 cm⁻¹.
Safety & Handling
Hazard Class: Irritant (Skin/Eye/Respiratory).
Storage: Store at room temperature, kept dry. The ester is stable but can hydrolyze under strong acidic/basic conditions over time.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the heating phase of synthesis to contain DMSO vapors.
References
Chem-Impex International. Methyl 4-(1,1-dioxothiomorpholino)benzoate Product Data. Retrieved from
TCI Chemicals. Product Specification: Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS 451485-76-0). Retrieved from
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[6] (2021).[6] Discusses the bioisosteric utility of the thiomorpholine dioxide ring. Retrieved from
American Chemical Society (ACS). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. (2022).[7] Provides context on the synthesis of the thiomorpholine core. Retrieved from
Sigma-Aldrich. Methyl 4-(hydroxymethyl)benzoate & Related Benzoate Esters. (General reactivity context). Retrieved from
An In-depth Technical Guide to the Mass Spectrometry of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a compound of interest in pharmaceutical and agrochemical research.[1] Intended for...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a compound of interest in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document will delve into the structural attributes of the molecule, predict its fragmentation patterns under electrospray ionization (ESI), and provide detailed protocols for its characterization using both low-resolution and high-resolution mass spectrometry.
Introduction to Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS No. 451485-76-0) is a versatile organic compound featuring a thiomorpholine dioxide moiety linked to a methyl benzoate group.[1] Its molecular formula is C₁₂H₁₅NO₄S, with a monoisotopic mass of approximately 269.07 g/mol .[1] The presence of the electron-rich thiomorpholine dioxide and the readily ionizable ester group makes this molecule particularly amenable to analysis by mass spectrometry, a cornerstone technique for molecular identification and structural elucidation in modern chemistry. Understanding its behavior in the mass spectrometer is crucial for its application in areas such as the synthesis of novel therapeutic agents.[1]
Predicted Fragmentation Pathways
The fragmentation of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in the gas phase, particularly under collision-induced dissociation (CID) in a tandem mass spectrometer, can be predicted by considering the lability of its constituent functional groups. The primary sites for fragmentation are the ester linkage and the thiomorpholine dioxide ring.
A logical workflow for predicting and confirming these fragmentation pathways is outlined below:
Caption: Workflow for Fragmentation Analysis.
Based on established fragmentation patterns of benzoate esters and sulfonamides, the following pathways are anticipated[2][3][4]:
Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a stable acylium ion.
Decarboxylation: The loss of the entire methoxycarbonyl group (-COOCH₃) is another plausible fragmentation pathway.
Cleavage of the thiomorpholine dioxide ring: The cyclic sulfonamide structure can undergo ring-opening followed by fragmentation, potentially leading to the loss of SO₂.[3]
The predicted fragmentation of the protonated molecule [M+H]⁺ is depicted in the following diagram:
Caption: Predicted Fragmentation Pathways.
Experimental Protocols
To validate the predicted fragmentation pathways and obtain a comprehensive mass spectrometric profile of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, the following experimental protocols are recommended.
Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the mobile phase to be used for analysis. For electrospray ionization in positive mode, a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid is recommended to promote protonation.
Low-Resolution Mass Spectrometry for Initial Characterization
This protocol is designed for a standard quadrupole or ion trap mass spectrometer.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Infusion: Directly infuse the working solution at a flow rate of 5-10 µL/min.
MS1 Scan: Acquire a full scan (MS1) from m/z 50 to 500 to identify the protonated molecule [M+H]⁺.
MS/MS Analysis:
Isolate the [M+H]⁺ ion (expected at m/z 270.1).
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 30 eV) to induce fragmentation.
Acquire the product ion spectra (MS/MS) to observe the fragment ions.
High-Resolution Mass Spectrometry for Accurate Mass Measurement
This protocol is intended for use with a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
Ionization and Infusion: Follow the same procedure as for low-resolution MS.
Accurate Mass Measurement:
Acquire a high-resolution full scan (MS1) to determine the accurate mass of the [M+H]⁺ ion.
Perform a high-resolution product ion scan (MS/MS) on the isolated [M+H]⁺ ion to obtain accurate masses of the fragment ions.
Elemental Composition Determination: Use the accurate mass measurements to determine the elemental composition of the parent and fragment ions, which provides a high degree of confidence in their identification.
Data Presentation
The following table summarizes the key expected ions and their theoretical accurate masses.
Ion Description
Proposed Formula
Theoretical m/z
Protonated Molecule
[C₁₂H₁₅NO₄S + H]⁺
270.0795
Loss of Methoxy Group
[C₁₁H₁₂NO₃S]⁺
238.0532
Loss of Methoxycarbonyl Group
[C₁₀H₁₂NO₂S]⁺
210.0583
Loss of Sulfur Dioxide
[C₁₂H₁₅NO₂S]⁺
206.0896
Thiomorpholine Dioxide Cation
[C₄H₈NO₂S]⁺
134.0270
Conclusion
The mass spectrometric analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a powerful tool for its unambiguous identification and structural characterization. By employing a combination of soft ionization techniques like ESI and tandem mass spectrometry, detailed information about its molecular weight and fragmentation behavior can be obtained. The protocols and predicted fragmentation pathways outlined in this guide provide a solid foundation for researchers working with this compound, enabling them to confidently verify its identity and purity in various applications.
References
PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate. Retrieved from [Link]
YouTube. (2020, December 27). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]
ACS Publications. (2021, December 13). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Retrieved from [Link]
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
ResearchGate. (2006, August). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]
An In-depth Technical Guide to the Reactivity Profile of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
This guide provides a comprehensive technical overview of the synthesis and reactivity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block in medicinal chemistry and materials science.[1] This docum...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the synthesis and reactivity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's chemical behavior and its potential applications.
Introduction: A Molecule of Interest
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a bifunctional organic compound featuring a methyl benzoate moiety and a thiomorpholine-1,1-dioxide group. This unique combination of an electron-withdrawing sulfone and a modifiable ester group makes it a valuable intermediate in the synthesis of complex molecules, including novel therapeutic agents and functional materials.[1] The thiomorpholine-1,1-dioxide scaffold, in particular, is a key pharmacophore in a range of biologically active compounds.[2]
Table 1: Chemical and Physical Properties
Property
Value
Source
Molecular Formula
C₁₂H₁₅NO₄S
Chem-Impex
Molecular Weight
269.32 g/mol
Chem-Impex
CAS Number
451485-76-0
Chem-Impex
Appearance
White to off-white solid
Generic
Solubility
Soluble in most organic solvents
Generic
Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
The most direct and efficient synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves the N-arylation of thiomorpholine 1,1-dioxide with a suitable methyl 4-halobenzoate, typically methyl 4-fluorobenzoate, via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the para-ester group activates the aryl halide towards nucleophilic attack by the secondary amine of the thiomorpholine derivative.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can be employed, particularly with less reactive aryl halides like bromides or chlorides.[3][4] This method offers broad substrate scope and functional group tolerance.[3][4]
Caption: A generalized workflow for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Experimental Protocol: N-Arylation of Thiomorpholine 1,1-dioxide
This protocol describes a representative procedure for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Materials:
Thiomorpholine 1,1-dioxide (1.0 eq)
Methyl 4-fluorobenzoate (1.1 eq)
Potassium carbonate (K₂CO₃) (2.0 eq)
N,N-Dimethylformamide (DMF)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask, add thiomorpholine 1,1-dioxide, methyl 4-fluorobenzoate, and potassium carbonate.
Add DMF to the flask to dissolve the reactants.
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Reactivity Profile
The reactivity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is dictated by its three key structural components: the aromatic ring, the methyl ester, and the thiomorpholine-1,1-dioxide moiety.
Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution
The aromatic ring is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the sulfone and the methyl ester. The thiomorpholino-1,1-dioxide group is a meta-director due to the strong electron-withdrawing nature of the sulfone. Similarly, the methyl ester group is also a meta-director. Therefore, electrophilic substitution reactions, such as nitration, will predominantly occur at the positions meta to both substituents (positions 3 and 5).
Caption: Electrophilic nitration of the aromatic ring.
This protocol is a representative procedure for the nitration of the title compound.[5][6][7][8]
In a flask, dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.[5][6]
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.[5][6]
After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes and then allow it to warm to room temperature for an additional 30 minutes.
Carefully pour the reaction mixture onto crushed ice.
Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.[9]
Reactions at the Methyl Ester: Nucleophilic Acyl Substitution and Reduction
The methyl ester group is susceptible to nucleophilic acyl substitution and reduction reactions.
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10] Basic hydrolysis (saponification) is generally preferred as it is an irreversible process, leading to higher yields.[10]
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
This protocol outlines a general procedure for the basic hydrolysis of the title compound.[10][11][12]
Dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate in a mixture of methanol and water.
Add sodium hydroxide to the solution and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.[12]
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
Acidify the remaining aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the product.
The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14][15] Weaker reducing agents such as sodium borohydride are generally not effective for ester reduction.
Caption: Reduction of the methyl ester to a primary alcohol.
This protocol provides a general method for the reduction of the title compound.[13][14][15]
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in anhydrous THF to the LiAlH₄ suspension.
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
Filter the resulting suspension and wash the solid with THF.
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Reactions at the Thiomorpholine-1,1-dioxide Ring
The thiomorpholine-1,1-dioxide ring is generally stable. The sulfone group is a strong electron-withdrawing group, which deactivates the adjacent methylene groups towards oxidation. However, under specific conditions, reactions involving the α-protons to the sulfone can be achieved.
Deprotonation of the α-protons to the sulfone with a strong base can generate a carbanion, which can then react with various electrophiles. However, this reaction can be challenging due to the potential for competing reactions.[16][17]
In principle, if an α-halo derivative of the thiomorpholine-1,1-dioxide could be formed, it might undergo a Ramberg-Bäcklund reaction upon treatment with a base to form an alkene.[18][19][20] However, the feasibility of this reaction on the N-aryl thiomorpholine-1,1-dioxide system would require further investigation.[19][20]
Conclusion
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a valuable and versatile building block with a well-defined reactivity profile. Its three distinct functional regions—the aromatic ring, the methyl ester, and the thiomorpholine-1,1-dioxide moiety—can be selectively manipulated to generate a diverse range of derivatives. This guide provides a foundational understanding of its synthesis and chemical behavior, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
CN113248373A - Preparation method of methyl benzoate compound - Google P
CN115490650B - Synthesis method of morpholine benzoate compound - Google P
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. (URL: [Link])
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed. (URL: [Link])
Electrophilic Aromatic Substitution: Nitration of Methyl benzoate - Organic Chemistry II. (URL: [Link])
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])
RU2155184C1 - Method of preparing benzoic acid - Google P
What products are obtained from the reaction of the following compounds with LiAlH 4 followed by treatment with dilute acid? c. methyl benzoate d. pentanoic acid - Pearson. (URL: [Link])
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (URL: [Link])
Approaches to α-functionalization of piperidines by C H... - ResearchGate. (URL: [Link])
The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. (URL: [Link])
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols - University of Calgary. (URL: [Link])
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (URL: [Link])
Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage - DOI. (URL: [Link])
The Ramberg-Bäcklund Reaction - Organic Reactions. (URL: [Link])
Recent developments in Ramberg–Bäcklund and episulfone chemistry - RSC Publishing. (URL: [Link])
ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES - Semantic Scholar. (URL: [Link])
Technical Guide: Stability & Storage of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure combine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized building block utilized primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structure combines a methyl ester, a phenyl ring, and a cyclic sulfone (thiomorpholine 1,1-dioxide). While the sulfone moiety imparts significant chemical stability against oxidation, the methyl ester is susceptible to hydrolysis under moist or acidic/basic conditions.
This guide defines the critical storage parameters required to maintain >98% purity over extended periods. The core recommendation is storage at <15°C (refrigerated) in a dark, inert atmosphere to prevent ester hydrolysis and photo-degradation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the physical properties is the first step in establishing a robust storage protocol. The high melting point indicates a stable crystalline lattice, yet the compound remains sensitive to environmental factors in solution or amorphous states.
Property
Specification
Notes
Chemical Name
Methyl 4-(1,1-dioxothiomorpholino)benzoate
CAS Number
451485-76-0
Primary reference (TCI) [1]
Molecular Formula
C₁₂H₁₅NO₄S
Molecular Weight
269.32 g/mol
Physical State
Solid (Crystalline Powder)
Melting Point
154–156°C
Indicates good thermal stability in solid form [2]
Solubility
DMSO, DMF, DCM
Limited water solubility; hydrolyzes in aqueous buffers
The nitrogen is electronically withdrawn by the sulfone and the para-ester.
Stability Mechanisms & Degradation Pathways
To preserve the integrity of this compound, one must mitigate the specific pathways through which it degrades.
Hydrolysis (The Primary Risk)
The methyl ester functionality is the "weak link." In the presence of ambient moisture and trace catalytic acids or bases (impurities from synthesis), the ester bond cleaves.
Mechanism: Nucleophilic attack of water at the carbonyl carbon.
Impact: The formation of the free acid changes the solubility profile and can interfere with subsequent coupling reactions (e.g., amide coupling).
Oxidation and Photostability
Sulfone Stability: The sulfur atom is already in its highest oxidation state (
), rendering it immune to further oxidation under standard storage conditions.
Aniline Nitrogen: Typically, anilines are prone to oxidation (browning). However, in this molecule, the nitrogen lone pair is involved in the ring system and pulled by the electron-withdrawing sulfone and the para-ester. This makes it less prone to oxidation than a standard aniline, but light sensitivity remains a precaution .
Thermal Stability
Visualization: Degradation Pathway
The following diagram illustrates the primary degradation route (Hydrolysis) that storage protocols must prevent.
Figure 1: The primary hydrolysis pathway. Storage protocols focus on eliminating the "Moisture" and "Catalyst" nodes.
Comprehensive Storage Protocol
This protocol is designed to be self-validating. If followed, the material should pass re-test specifications after 12-24 months.
Environmental Control
Temperature: Store at +2°C to +8°C (Standard Refrigeration). While <15°C is the requirement, standard refrigeration is the most reliable method to maintain this range.
Atmosphere: Store under Inert Gas (Nitrogen or Argon) .
Why? It displaces humid air, preventing the hydrolysis reaction described in Fig 1.
Light: Protect from light. Use amber glass vials or wrap clear containers in aluminum foil.
Container Specifications
Primary Container: Amber borosilicate glass vial with a Teflon (PTFE) lined screw cap.
Avoid: Polyethylene bags for long-term storage, as they are permeable to moisture over time.
Secondary Containment: Place the vial inside a desiccator or a sealed jar containing active desiccant (e.g., Silica Gel or Molecular Sieves).
Handling (The "Warm-Up" Rule)
Crucial Step: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30 minutes) inside the desiccator.
Reasoning: Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the solid. This trapped moisture will catalyze hydrolysis once the bottle is returned to storage.
Visualization: Storage Decision Logic
Figure 2: Decision tree for establishing the correct storage environment upon receipt.
Quality Control & Analytical Monitoring
To verify stability, use the following analytical markers.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.
Detection: UV at 254 nm (Strong absorption by the benzoate system).
Pass Criteria: Purity ≥ 98.0% (Area %).
Failure Mode: Appearance of a peak with shorter retention time (more polar) corresponding to the benzoic acid derivative.
¹H-NMR Validation (DMSO-d₆)
Diagnostic Signal (Intact): Singlet at ~3.80 ppm (3H, -COOCH₃ ).
Diagnostic Signal (Degraded): Disappearance of the 3.80 ppm singlet and appearance of a broad singlet at >12.0 ppm (-COOH ).
Structural Confirmation:
Aromatic Doublets: ~7.9 ppm (2H) and ~7.2 ppm (2H).
Thiomorpholine Core: Multiplets at ~3.0 - 4.0 ppm depending on ring conformation.
References
TCI Chemicals. Methyl 4-(1,1-Dioxothiomorpholino)benzoate Product Specification (Product M1587). Accessed Jan 2026. Link
Finetech Industry. Safety Data Sheet & Properties for CAS 45185-76-0. Accessed Jan 2026. Link
PubChem. Compound Summary for Methyl 4-(1,1-dioxothiomorpholino)benzoate. National Library of Medicine. Link
This technical guide provides a comprehensive hazard analysis and handling protocol for Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized intermediate used in medicinal chemistry.[1] Unlike standard Safety Data...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive hazard analysis and handling protocol for Methyl 4-(1,1-dioxothiomorpholino)benzoate , a specialized intermediate used in medicinal chemistry.[1]
Unlike standard Safety Data Sheets (SDS) which often provide generic boilerplate, this document contextualizes safety through the lens of chemical structure and functional group reactivity, designed for researchers requiring high-fidelity safety intelligence.[1]
Rationale: While specific in vivo toxicology data for CAS 451485-76-0 is limited, the hazard profile is derived from its constituent pharmacophores: the benzoate ester (potential irritant/hydrolysis risk) and the thiomorpholine 1,1-dioxide (known irritant).[1]
Signal Word:WARNING
Hazard Statements (H-Codes)
H302: Harmful if swallowed (Inferred from thiomorpholine 1,1-dioxide toxicity).[1]
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][4][6]
Structural Hazard Analysis
The compound contains two distinct functional regions that dictate its safety profile:
Figure 1: Structural dissection of hazard origins.[1] The sulfone ring increases polarity and melting point, creating a dust inhalation risk, while the ester moiety presents hydrolysis potential.[1]
Risk Mitigation & Engineering Controls
Containment Protocols
Due to the likely solid/powder nature of the compound, inhalation of dust is the primary route of exposure.[1]
Primary Control: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .[1]
Static Control: Use anti-static weighing boats. Thiomorpholine derivatives can carry static charges, leading to powder scattering.[1]
Personal Protective Equipment (PPE)[1]
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH N95 or P100 respirator.[1]
Breakthrough Time: >480 minutes (estimated based on benzoate esters).[1]
Ocular: Chemical safety goggles. Face shield required if handling large quantities (>10g) where powder dispersion is a risk.[1]
Emergency Response Protocols
First Aid Logic
Inhalation: Move to fresh air immediately. The sulfone moiety can cause mucous membrane irritation.[1]
Skin Contact: Wash with soap and water.[1][4][5][7] Do not use organic solvents (ethanol/DMSO) to clean skin, as this may increase transdermal absorption of the compound.[1]
Eye Contact: Rinse cautiously with water for 15 minutes.[1][7][8] Remove contact lenses if present.[1][4][5][7]
Spill Response Decision Tree
Follow this logic flow for laboratory spills to ensure containment and safety.
Figure 2: Emergency response workflow for solid vs. solution spills.
Storage & Stability
Temperature: Store at Room Temperature (15-25°C) .
Atmosphere: Keep container tightly closed. While the sulfone is stable, the methyl ester is susceptible to hydrolysis in humid environments over long periods.[1]
Incompatibilities:
Strong Oxidizing Agents: Can react with the thiomorpholine ring.[1]
Strong Bases: Will hydrolyze the ester to the corresponding carboxylic acid (4-(1,1-dioxothiomorpholino)benzoic acid).[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
Application Note: Strategic Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Executive Summary This application note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in the development of polar, metabolically stable pharmaceutical scaffolds. Unlike sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate , a critical intermediate in the development of polar, metabolically stable pharmaceutical scaffolds. Unlike standard morpholines, the thiomorpholine 1,1-dioxide moiety offers unique hydrogen-bond accepting properties and altered lipophilicity (LogP), making it a valuable bioisostere in medicinal chemistry.
This guide prioritizes the Tandem Intermolecular Aza-Michael Addition (Cyclization) strategy due to its atom economy and convergence. We also discuss the Sulfide Oxidation route as a validated alternative.
Critical Safety Warning: Divinyl Sulfone
DANGER:Divinyl sulfone (DVS) is a highly toxic alkylating agent. It is fatal if swallowed or in contact with skin and causes severe blistering (vesicant).[1] It is a lachrymator and can cause permanent eye damage.
Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Double nitrile gloves (or Silver Shield®), lab coat, and chemical splash goggles are mandatory.
Decontamination: Have a solution of 5% aqueous NaOH or saturated sodium bicarbonate ready to neutralize spills by hydrolysis.
Strategic Analysis: Synthetic Pathways
We evaluate two primary routes for synthesizing the target.
The reaction proceeds via a Double Aza-Michael Addition .
First Addition: The amine nitrogen of methyl 4-aminobenzoate attacks the
-carbon of the first vinyl group on divinyl sulfone.
Proton Transfer: Rapid proton transfer re-generates the nucleophilic amine.
Second Addition (Cyclization): The secondary amine attacks the second vinyl group, closing the ring to form the thiomorpholine 1,1-dioxide.
Caption: Mechanistic flow of the double aza-Michael addition. The electron-withdrawing ester on the aniline slows the initial attack, necessitating thermal activation.
Detailed Protocol: Tandem Cyclization (Route A)
Objective: Synthesize 5.0 g of Methyl 4-(1,1-dioxothiomorpholino)benzoate.
Materials & Reagents
Methyl 4-aminobenzoate: 3.02 g (20 mmol) [MW: 151.16]
Application Note: Scalable Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate Executive Summary & Chemical Identity This Application Note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Executive Summary & Chemical Identity
This Application Note details the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0), a critical heterocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] The thiomorpholine 1,1-dioxide moiety serves as a polar, non-basic surrogate for morpholine or piperazine, often improving the pharmacokinetic profile of drug candidates.[1]
To ensure high purity and scalability, we evaluate two primary synthetic pathways. The selection depends on the availability of starting materials and safety constraints regarding alkylating agents.[1]
Route A (Primary - Cyclization): The double-Michael addition of Methyl 4-aminobenzoate to Divinyl sulfone .[1] This is the most atom-economical route, forming the heterocyclic ring directly on the aniline.[1]
Route B (Alternative - S
Ar): Nucleophilic aromatic substitution of Methyl 4-fluorobenzoate with Thiomorpholine 1,1-dioxide .[1] This route avoids the use of highly toxic divinyl sulfone but requires the pre-formed heterocycle.[1]
Strategic Recommendation:Route A is preferred for large-scale synthesis due to lower raw material costs and a simpler workup (precipitation), provided that proper safety engineering controls for divinyl sulfone are in place.
Detailed Protocol: Route A (Divinyl Sulfone Cyclization)
This protocol utilizes the high electrophilicity of divinyl sulfone to cyclize with the primary amine of the benzoate. Water is used as the primary solvent to facilitate the "on-water" hydrophobic effect, accelerating the reaction and allowing the product to crystallize out.
DANGER:Divinyl sulfone is a potent alkylating agent and a severe vesicant (blistering agent). It can cause irreversible damage to eyes, skin, and respiratory tracts.
Engineering Controls: Perform all operations in a certified chemical fume hood.
PPE: Double nitrile gloves (or Silver Shield®), chemical splash goggles, and a face shield are mandatory.
Decontamination: Have a solution of 5% aqueous ammonia or dilute bleach ready to neutralize spills.[1]
Step-by-Step Procedure
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.[1]
Charging: Add Methyl 4-aminobenzoate (15.1 g, 100 mmol) and Deionized Water (150 mL) to the flask. Stir to form a suspension.
Note: If the aniline does not wet well, add 10-20 mL of Ethanol.[1]
Addition: Heat the suspension to 50 °C. Slowly add Divinyl Sulfone (13.0 g, 110 mmol) dropwise over 30 minutes via the addition funnel.
Mechanism:[5][6] The reaction is exothermic.[1] Control addition rate to maintain temperature <60 °C during addition.
Reaction: Once addition is complete, heat the mixture to reflux (100 °C) for 4–6 hours.
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1] The starting aniline spot should disappear.[1]
Workup (Precipitation):
Cool the reaction mixture slowly to room temperature (20–25 °C).
Further cool to 0–5 °C using an ice bath and stir for 1 hour. The product will crystallize as a white solid.[1][7]
Filtration: Filter the solid using a Buchner funnel.
Washing: Wash the filter cake with cold water (2 x 50 mL) to remove excess divinyl sulfone and unreacted aniline.[1]
Safety Check: Treat the filtrate with dilute ammonia before disposal to destroy unreacted divinyl sulfone.[1]
Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.
Expected Yield: 85–92%
Appearance: White crystalline powder.[1]
Detailed Protocol: Route B (S
Ar Substitution)
Use this route if Divinyl Sulfone is restricted at your facility.[1]
Aromatic Region: The para-substitution pattern is confirmed by two doublets (approx 7.8 and 7.0 ppm).
Aliphatic Region: The thiomorpholine dioxide ring protons appear as two distinct multiplets (alpha and beta to Nitrogen) due to the strong electron-withdrawing nature of the sulfone group.
Ester: A sharp singlet at ~3.8 ppm corresponds to the methyl ester.[1]
Kim, J. et al. (2010).[1][11] "One-Pot Aryl-1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition of in situ Reduced Nitroarenes to Divinyl Sulfones." Heterocycles, 81(2), 317.[11] Retrieved from .
National Center for Biotechnology Information. PubChem Compound Summary for CID 2763956, Methyl 4-(1,1-dioxothiomorpholin-4-yl)benzoate.[1] Retrieved from .
Organic Chemistry Portal. Synthesis of Thiomorpholines. Retrieved from .
"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" as a building block in synthesis.
Executive Summary & Strategic Value Methyl 4-(1,1-dioxothiomorpholino)benzoate (MDOTB) serves as a critical intermediate in the synthesis of metabolically stable drug candidates.[1] In modern medicinal chemistry, this bu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
Methyl 4-(1,1-dioxothiomorpholino)benzoate (MDOTB) serves as a critical intermediate in the synthesis of metabolically stable drug candidates.[1] In modern medicinal chemistry, this building block represents a strategic "bioisosteric switch" for the morpholine ring.
While morpholine is a ubiquitous solubilizing group, it suffers from metabolic liabilities, primarily oxidative opening of the ring or N-oxide formation. The thiomorpholine 1,1-dioxide moiety (a cyclic sulfonamide-like structure) offers a solution: it maintains the polar, solubilizing character of morpholine but eliminates the basic nitrogen center and blocks metabolic oxidation sites.
This guide details the synthesis of MDOTB, its hydrolysis to the corresponding acid, and its deployment in Structure-Activity Relationship (SAR) campaigns.
Physicochemical Profile: The "Sulfone Switch"
Understanding why to use this building block is as important as how. The table below compares MDOTB's core scaffold against common analogs.
Table 1: Comparative Physicochemical Properties of C-4 Heterocycles
Expert Insight: The lack of basicity in the thiomorpholine 1,1-dioxide ring prevents lysosomal trapping and reduces hERG channel inhibition liability, a common issue with basic amines in drug discovery.
Synthesis Protocols (The "Make")
There are two primary routes to access MDOTB.[1] Route A (SnAr) is preferred for scale-up due to lower cost, while Route B (Oxidation) is useful if the thiomorpholine analog is already in hand.[1]
Reaction Logic: The para-ester group on methyl 4-fluorobenzoate activates the ring for nucleophilic attack.[1] However, thiomorpholine 1,1-dioxide is a poor nucleophile due to the electron-withdrawing sulfone.[1] High temperature and polar aprotic solvents are required.[1]
Figure 1: Synthetic pathways to Methyl 4-(1,1-dioxothiomorpholino)benzoate (MDOTB). Route A is the direct, atom-economical approach.
Derivatization Protocol (The "Use")
The methyl ester (MDOTB) is a "masked" reactive group.[1] The most common application is hydrolysis to the free acid, followed by amide coupling to generate library diversity.
Reagents: HATU or T3P (Propylphosphonic anhydride).[1]
Base: DIPEA.[1]
Solvent: DMF or DCM.
Self-Validating Step: Due to the electron-withdrawing nature of the sulfone ring, the aniline nitrogen in the core structure is not nucleophilic. You do not need to protect the thiomorpholine nitrogen during amide coupling of the carboxylic acid.
Troubleshooting & QC
Issue
Probable Cause
Solution
Low Yield (SnAr)
Reaction temp too low; Nucleophile low solubility.[1]
Increase temp to 120°C; Switch solvent to NMP; Ensure is finely milled.
Use anhydrous solvents.[1] The ester can hydrolyze in situ if water is present at 110°C with base.[1]
Product is Oily/Sticky
Residual DMSO.
Wash the organic layer (if extracting) with brine x3, or lyophilize the solid if precipitated.
NMR Confusion
Ring conformation flipping.
The thiomorpholine dioxide ring can show broad signals at RT.[1] Run NMR at 50°C to sharpen peaks.
References
Asirvatham, S., et al. (2021).[1][3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][3][4][5][6] Journal of Chemical Reviews, 3(4), 247–272.[1][6] [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved January 30, 2026, from [Link]
Alemán, P. A., et al. (2011).[1] "Hydrolysis and saponification of methyl benzoates." Green Chemistry, 13, 3000-3003.[1] [Link]
Dallinger, D., & Kappe, C. O. (2022).[1] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Publications. [Link][1][3]
Methyl 4-(1,1-dioxothiomorpholino)benzoate represents a critical "privileged scaffold" in modern medicinal chemistry.[1] It serves as a robust bioisostere for morpholine and piperazine moieties, specifically engineered to address metabolic liabilities.[1] By incorporating the thiomorpholine 1,1-dioxide (sulfone) group, this scaffold offers three distinct advantages over traditional heterocycles:
Metabolic Blocking: The sulfur atom is fully oxidized, preventing metabolic ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-oxidation or -oxidation often seen in morpholines or thiomorpholines.
Polarity Tuning: The strong hydrogen-bond accepting capability of the sulfone group lowers lipophilicity (LogP) without introducing basicity, improving oral bioavailability.[1]
Synthetic Versatility: The benzoate ester serves as a "masked" carboxylic acid, ready for hydrolysis and subsequent diversification via amide coupling.[1]
This guide provides a validated workflow for the synthesis, characterization, and application of this scaffold in drug discovery libraries.
Chemical Logic & Design Rationale
The "Sulfone Switch" Strategy
In hit-to-lead optimization, replacing a morpholine ring with a thiomorpholine 1,1-dioxide is a strategic modification.[1]
Application Scientist Insight: Use this scaffold when your lead compound suffers from rapid clearance due to oxidative metabolism or when you need to reduce basicity to minimize hERG channel inhibition risks.[1]
Decision Framework: Scaffold Selection
Figure 1: Decision logic for selecting the thiomorpholine 1,1-dioxide scaffold during lead optimization.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Objective: Synthesize the target molecule from commercially available precursors via Nucleophilic Aromatic Substitution (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
) followed by Oxidation. This 2-step route is preferred over direct coupling of the dioxide due to the higher nucleophilicity of the parent thiomorpholine.[1]
Heat the mixture to 100°C under ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2]
Checkpoint: The ester group activates the ring for substitution; reaction should proceed cleanly.[1]
Workup: Cool to RT, pour into ice water (100 mL). The product, Methyl 4-thiomorpholinobenzoate , typically precipitates as a solid.[1] Filter, wash with water, and dry.[1]
Add the Oxone solution dropwise to the MeOH solution at 0°C.
Allow to warm to RT and stir for 4 hours.
Mechanism:[1] The sulfur is oxidized first to the sulfoxide, then to the sulfone.[1]
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
, and concentrate.
Purification: Recrystallize from EtOH/Hexane to yield pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate .
Objective: Convert the methyl ester into a diverse library of amides.
Figure 2: Workflow for generating bioactive libraries from the benzoate scaffold.[1]
Step-by-Step:
Hydrolysis: Treat the methyl ester with LiOH (3 eq) in THF/Water (3:1) at RT for 3 hours. Acidify with 1M HCl to precipitate 4-(1,1-dioxothiomorpholino)benzoic acid .
Activation: Dissolve the acid (1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3 eq).[1] Stir for 10 mins.
Coupling: Add the desired amine (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
, 1.2 eq). Stir at RT for 12 hours.
Validation: Verify product via LCMS (
).
Analytical Specifications
Test
Specification
Method
Appearance
White to off-white crystalline solid
Visual
Purity
> 98.0%
HPLC (254 nm)
Identity
Consistent with structure
1H NMR (DMSO-d6)
Mass Spec
[M+H]+ = 270.08
ESI-MS
Melting Point
160-165°C (Typical)
Capillary Method
1H NMR Diagnostic Signals (DMSO-d6):
Benzoate Protons: Two doublets (AA'BB' system) around ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
: Multiplet around 3.1-3.3 ppm (deshielded by sulfone).
Methyl Ester: Singlet at ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
3.8 ppm.
References
Asirvatham, S., Thakor, E., & Jain, H. (2021).[1][3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][3][4][5] Journal of Chemical Reviews, 3(4), 247-272.[3] Retrieved from [Link]
PubChem. (n.d.).[1][6] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Application Notes and Protocols for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" in Drug Discovery
Introduction: The Strategic Value of the Thiomorpholine S,S-Dioxide Scaffold In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the traj...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Thiomorpholine S,S-Dioxide Scaffold
In the landscape of modern medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" has emerged as a versatile and strategically valuable building block, particularly in the development of targeted therapies for oncology and inflammatory diseases.[1] Its utility stems from the unique combination of a rigid, aromatic core with a hydrogen-bond accepting thiomorpholine S,S-dioxide moiety. This sulfone group is not merely a passive linker; its polarity and ability to form strong hydrogen bonds can significantly enhance aqueous solubility and promote favorable interactions within the binding pockets of target proteins, such as kinases.[2][3] The thiomorpholine heterocycle is a "privileged scaffold," found in a variety of active pharmaceutical ingredients with profiles ranging from antibacterial to antidiabetic.[2][3][4]
This document serves as a comprehensive guide for researchers, providing both the conceptual framework and detailed protocols for leveraging Methyl 4-(1,1-Dioxothiomorpholino)benzoate in a typical drug discovery workflow, focusing on its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Handling
A foundational understanding of the starting material is paramount for successful and reproducible synthetic campaigns.
Core Application: A Gateway to Kinase Inhibitor Synthesis
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is an ideal starting point for the synthesis of inhibitors targeting protein kinases, a class of enzymes frequently dysregulated in cancer. The core workflow involves two key transformations: (1) Saponification of the methyl ester to the corresponding carboxylic acid, which serves as a handle for further diversification, and (2) Amide Coupling with a desired amine-containing fragment to generate the final library of potential inhibitors.
This strategy allows for the rapid generation of analogues (a process known as Structure-Activity Relationship or SAR studies) by coupling a common carboxylic acid intermediate with a diverse panel of amines. The thiomorpholine S,S-dioxide portion of the molecule often serves as a "hinge-binder," anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.
Figure 1: A generalized workflow for utilizing Methyl 4-(1,1-Dioxothiomorpholino)benzoate in the generation of a kinase inhibitor library.
Experimental Protocols
The following protocols are presented as robust, field-proven methodologies. The causality behind key reagent choices and reaction conditions is explained to empower the researcher with a deeper understanding of the process.
Protocol 1: Saponification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, creating the necessary functional group for subsequent amide coupling.
Causality of Experimental Choices:
Base Selection (LiOH): Lithium hydroxide is chosen over sodium or potassium hydroxide due to the generally higher solubility of lithium carboxylates in mixed aqueous/organic solvent systems, which can prevent precipitation and ensure a homogeneous reaction.
Solvent System (THF/Water): A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the relatively nonpolar starting ester and the ionic hydroxide reagent.
Temperature: The reaction is run at a moderately elevated temperature to increase the rate of hydrolysis without causing degradation of the starting material or product.
Acidification (HCl): Careful acidification is required to protonate the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution for easy isolation.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 10 mL/g of starting material).
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
Reaction: Stir the mixture at 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M hydrochloric acid (HCl). A white precipitate will form.
Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water.
Drying: Dry the isolated solid, 4-(1,1-Dioxothiomorpholino)benzoic Acid , under high vacuum to a constant weight. The product can be used in the next step without further purification if purity is >95% by LC-MS.
Figure 2: Chemical transformation for the saponification protocol.
Protocol 2: Amide Coupling to Synthesize a Target Inhibitor
Objective: To couple the synthesized carboxylic acid with a representative amine to form the final amide product. This example uses 3-chloro-4-fluoroaniline, a common fragment in kinase inhibitors.
Causality of Experimental Choices:
Coupling Reagent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It rapidly forms a highly activated ester intermediate.
Base (DIPEA): Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the HCl salt of the amine (if applicable) and to facilitate the coupling reaction without competing as a nucleophile itself.
Solvent (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves all reactants and intermediates.
Step-by-Step Methodology:
Reactant Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve 4-(1,1-Dioxothiomorpholino)benzoic Acid (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in anhydrous DMF (e.g., 15 mL/g of carboxylic acid).
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
Coupling Reagent Addition: Add HATU (1.2 eq) in one portion. The reaction mixture may turn slightly yellow.
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% aqueous lithium chloride (LiCl) solution. The LiCl helps to remove residual DMF during the aqueous wash.
Extraction: Wash the organic layer sequentially with 5% aq. LiCl (2x), saturated aqueous sodium bicarbonate (NaHCO₃) (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by preparative HPLC to yield the final target compound.
Conclusion and Future Directions
"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" is a powerful entry point for the synthesis of diverse chemotypes for drug discovery. The protocols detailed herein provide a reliable and rationalized pathway for its conversion into libraries of amides, particularly suited for screening against kinase targets.[6] The thiomorpholine S,S-dioxide moiety offers a desirable combination of physicochemical properties that can lead to compounds with improved drug-like characteristics.[2] Further elaboration of this scaffold, for instance, by modification of the thiomorpholine ring itself, presents an exciting avenue for future research and the development of next-generation therapeutics.
References
ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. (2022-08-04). Available from: [Link]
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available from: [Link]
NIH National Center for Biotechnology Information. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations. (2023-04-18). Available from: [Link]
NIH National Center for Biotechnology Information. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Available from: [Link]
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1 H-2λ⁶,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]
NIH National Center for Biotechnology Information. Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022-05-01). Available from: [Link]
ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021-10-20). Available from: [Link]
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23). Available from: [Link]
"Methyl 4-(1,1-Dioxothiomorpholino)benzoate" for synthesis of anti-cancer agents.
Executive Summary Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical intermediate in the synthesis of next-generation anti-cancer therapeutics. In modern medicinal chemistry, this compound serves...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical intermediate in the synthesis of next-generation anti-cancer therapeutics. In modern medicinal chemistry, this compound serves as a primary vehicle for introducing the thiomorpholine 1,1-dioxide moiety—a bioisostere of the morpholine ring.
While morpholine is a ubiquitous solubilizing group in oncology drugs (e.g., Gefitinib), it suffers from metabolic liabilities (oxidative metabolism). The 1,1-dioxothiomorpholine variant offers enhanced metabolic stability, increased polarity, and unique hydrogen-bond acceptor capabilities via the sulfone group. This Application Note details the optimized synthesis, purification, and downstream activation of this scaffold for the development of tyrosine kinase inhibitors (TKIs).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
Property
Specification
Chemical Name
Methyl 4-(1,1-dioxothiomorpholino)benzoate
CAS Number
451485-76-0
Molecular Formula
Molecular Weight
269.32 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, DMF, DCM; Low solubility in water
Melting Point
154–156 °C
Key Functional Group
Sulfone () – Strong H-bond acceptor
Strategic Rationale: The Bioisostere Advantage
The transition from a morpholine to a thiomorpholine 1,1-dioxide scaffold is a deliberate optimization strategy in Structure-Activity Relationship (SAR) studies.
Metabolic Stability: The sulfone group is fully oxidized, preventing the formation of reactive metabolites often seen with morpholine (e.g., ring-opening or N-oxide formation).
Electronic Effects: The electron-withdrawing nature of the sulfone lowers the basicity of the nitrogen, altering the pKa and potentially improving membrane permeability.
Binding Affinity: The sulfone oxygens act as rigid hydrogen bond acceptors, often engaging critical residues in the ATP-binding pocket of kinases (e.g., EGFR, ALK).
Figure 1: Strategic rationale for replacing morpholine with thiomorpholine 1,1-dioxide in drug design.
Protocol 1: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
This protocol utilizes a Nucleophilic Aromatic Substitution (
) reaction. The electron-withdrawing ester group on the benzene ring activates the para-position for displacement of the leaving group (fluorine).
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-fluorobenzoate (10 mmol, 1.54 g) in anhydrous DMSO (15 mL).
Addition: Add Thiomorpholine 1,1-dioxide (11 mmol, 1.49 g) followed by
(20 mmol, 2.76 g).
Reaction: Heat the mixture to 100°C under an inert atmosphere (
or Ar) for 12–16 hours.
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[5] The starting fluoride should be fully consumed.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[6]
Filter the solid using a Buchner funnel.
Wash the filter cake copiously with water (
mL) to remove residual DMSO and inorganic salts.
Purification:
Recrystallize the crude solid from hot Ethanol or Methanol.
Dry under high vacuum at 45°C for 6 hours.
Expected Yield: 85–92%.
Protocol 2: Activation & Downstream Coupling
To utilize this scaffold in drug synthesis, the methyl ester is typically hydrolyzed to the benzoic acid, which serves as the acylating agent for the final pharmacophore (e.g., an amino-heterocycle).
Figure 2: Synthetic workflow from raw materials to active pharmaceutical ingredient (API).
Hydrolysis Protocol (Ester to Acid):
Dissolve the purified methyl ester (5 mmol) in a mixture of THF:Water (4:1, 25 mL).
Add Lithium Hydroxide monohydrate (
) (10 mmol).
Stir at room temperature for 4 hours.
Acidify carefully with 1M HCl to pH ~3. The carboxylic acid will precipitate.[6]
Filter, wash with water, and dry.
Note: This acid (4-(1,1-dioxothiomorpholino)benzoic acid) is the direct coupling partner for synthesizing amide-based inhibitors.
Quality Control & Analytical Standards
Ensure the integrity of the intermediate before proceeding to costly downstream coupling steps.
DMSO: Penetrates skin easily; can carry contaminants into the body. Handle with nitrile or neoprene gloves.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
Vaidya, A., et al. (2023).[5] Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences. Retrieved from [Link]
Muthusamy, S., et al. (2021).[5][8] Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones. Molecules. Retrieved from [Link]
Application Notes and Protocols: Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Material Science
Prepared for: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Unique Building Block Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a unique heterocyclic compound tha...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Unique Building Block
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a unique heterocyclic compound that stands at the intersection of pharmaceutical chemistry and material science. While its primary applications have been explored in the synthesis of bioactive molecules, its distinct structural features—a rigid aromatic core, a polar sulfone group, and a tertiary amine—suggest significant, yet largely untapped, potential as a monomer for advanced functional polymers.[1] The presence of the thiomorpholine S,S-dioxide moiety is particularly noteworthy, as this group is known to enhance the thermal and mechanical properties of polymeric materials. This document serves as a comprehensive guide to the potential applications of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in material science, providing both theoretical frameworks and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is crucial for its application in material science.
Property
Value
Source
CAS Number
45185-76-0
Finetech Chem
Molecular Formula
C₁₂H₁₅NO₄S
Finetech Chem
Molecular Weight
269.32 g/mol
Finetech Chem
Appearance
White to off-white crystalline powder
N/A
Melting Point
154-156 °C
Finetech Chem
Boiling Point
511.1 °C at 760 mmHg
Finetech Chem
Density
1.306 g/cm³
Finetech Chem
Theoretical Applications in Material Science
The unique combination of a rigid aromatic ring and a polar, hydrogen-bond accepting sulfone group in Methyl 4-(1,1-Dioxothiomorpholino)benzoate makes it an intriguing candidate for the development of high-performance and functional polymers.
High-Performance Engineering Plastics
The incorporation of the sulfone group into a polymer backbone is a well-established strategy for creating high-performance thermoplastics with exceptional properties.[2] Aromatic polysulfones are known for their high strength, resistance to oxidation, corrosion, high temperatures, and creep under stress.[2] By polymerizing Methyl 4-(1,1-Dioxothiomorpholino)benzoate, it is hypothesized that novel polysulfone-like materials with the following characteristics could be achieved:
High Thermal Stability: The rigid aromatic and sulfone components would contribute to a high glass transition temperature (Tg) and excellent thermal stability.
Enhanced Mechanical Strength: The strong intermolecular forces, including dipole-dipole interactions from the sulfone groups, would lead to polymers with high tensile strength and modulus.
Chemical Resistance: Aromatic polysulfones are known for their resistance to a wide range of chemicals, a property that would likely be conferred by the incorporation of this monomer.
Stimuli-Responsive ("Smart") Polymers
The thiomorpholine S,S-dioxide moiety contains a tertiary amine, which can be protonated at low pH. This feature opens the door to creating pH-responsive materials. Furthermore, studies on related thiomorpholine oxide-derived polymers have demonstrated thermo-responsive behavior, specifically a Lower Critical Solution Temperature (LCST), where the polymer undergoes a phase transition from soluble to insoluble upon heating.[3][4][5][6]
pH-Responsive Materials: In an acidic environment, the protonation of the nitrogen atom in the thiomorpholine ring would lead to increased hydrophilicity and swelling of the polymer. This property could be exploited in drug delivery systems for targeted release in acidic tumor microenvironments or specific cellular compartments.
Thermo-Responsive Materials: The polarity of the sulfone group could contribute to LCST behavior in aqueous solutions. This would enable the development of injectable hydrogels that are liquid at room temperature and solidify at body temperature, or for applications in smart coatings and sensors.
Advanced Composite Materials
The polarity and potential for hydrogen bonding of the thiomorpholine S,S-dioxide group could enhance the adhesion between the polymer matrix and reinforcing fillers (e.g., carbon fibers, glass fibers). This would lead to composite materials with improved stress transfer and overall superior mechanical performance.
Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and literature on related compounds. They should be adapted and optimized by qualified researchers.
Protocol 1: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
This proposed two-step synthesis involves the nucleophilic aromatic substitution of a commercially available starting material followed by oxidation.
Step 1: Synthesis of Methyl 4-(thiomorpholino)benzoate
This step utilizes a Buchwald-Hartwig amination reaction, a powerful method for forming carbon-nitrogen bonds.[2][7][8]
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 4-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
Add anhydrous toluene to dissolve the solids.
In a separate flask, dissolve thiomorpholine (1.2 eq) and NaOtBu (1.4 eq) in anhydrous toluene.
Slowly add the thiomorpholine/base solution to the reaction flask.
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
After completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Step 2: Oxidation to Methyl 4-(1,1-Dioxothiomorpholino)benzoate
The sulfide is oxidized to the sulfone using a common and effective oxidizing agent.[9][10][11]
Reagents:
Methyl 4-(thiomorpholino)benzoate
Oxone® (potassium peroxymonosulfate)
Methanol
Water
Procedure:
Dissolve methyl 4-(thiomorpholino)benzoate (1.0 eq) in a mixture of methanol and water.
Cool the solution in an ice bath.
Slowly add Oxone® (2.5 eq) portion-wise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
Extract the product with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Proposed two-step synthesis of the target molecule.
Protocol 2: Hypothetical Polymerization via Polycondensation
This protocol outlines a theoretical approach to synthesize a polyester containing the title compound as a monomer.
Rationale: The methyl ester group can undergo transesterification with a diol to form a polyester. This is a common method for producing high-performance aromatic polymers.[12]
Monomers:
Methyl 4-(1,1-Dioxothiomorpholino)benzoate
A suitable diol, e.g., Ethylene glycol or Bisphenol A
Catalyst:
Zinc acetate or Antimony(III) oxide
Procedure:
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq), the chosen diol (1.05 eq), and the catalyst (0.001 eq).
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate transesterification (typically 180-220 °C). Methanol will begin to distill off.
After the majority of the methanol has been removed, gradually increase the temperature (to 250-280 °C) and apply a vacuum to remove the remaining methanol and diol, driving the polymerization to completion.
The viscosity of the reaction mixture will increase significantly. Continue the reaction until the desired molecular weight is achieved (monitored by viscosity).
Cool the polymer and dissolve it in a suitable solvent (e.g., N-methyl-2-pyrrolidone or dimethylformamide).
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Theoretical workflow for polycondensation.
Protocol 3: Material Characterization
The synthesized polymers should be thoroughly characterized to evaluate their properties.
Thermal Analysis:
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.[13]
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable).[14][15]
Mechanical Testing:
Prepare polymer films by solution casting.
Conduct tensile testing according to ASTM D882 or ASTM D638 standards to determine tensile strength, Young's modulus, and elongation at break.[6][16][17][18]
Stimuli-Response Characterization:
For polymers intended for stimuli-responsive applications, dissolve the polymer in water or a suitable buffer at various pH values.
Use Dynamic Light Scattering (DLS) to monitor changes in hydrodynamic radius as a function of pH and temperature to identify pH-responsiveness and LCST behavior.
Conclusion
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a promising, yet underexplored, monomer for the development of advanced polymers. Its unique chemical structure suggests the potential for creating materials with high thermal stability, robust mechanical properties, and stimuli-responsive behavior. The protocols and theoretical applications outlined in this document provide a solid foundation for researchers to begin exploring the exciting possibilities of this versatile building block in material science. Further research and experimental validation are encouraged to fully unlock the potential of this compound.
PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
PubMed. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. [Link]
ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
SlidePlayer. Preparation of Methyl Benzoate. [Link]
Laminated Plastics. Technical DaTa SheeT Polysulfone. [Link]
PubMed Central (PMC). Structure, Mechanical and Thermal Properties of Polyphenylene Sulfide and Polysulfone Impregnated Carbon Fiber Composites. [Link]
ResearchGate. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
ResearchGate. Solid Phase Synthesis of 4″-epi-Methylamino-4″-deoxyavermectin B1 Benzoate. [Link]
ResearchGate. Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base | Request PDF. [Link]
PubMed. Functionalization of different polymers with sulfonic groups as a way to coat them with a biomimetic apatite layer. [Link]
Application Note: A Robust HPLC Method for the Quantification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Abstract This application note details a precise and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This compound is a key intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a precise and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This compound is a key intermediate in the synthesis of novel therapeutic agents and agrochemicals, making its reliable quantification essential for research, development, and quality control.[1] The method leverages a reversed-phase C18 column and a UV detector, providing a straightforward and robust protocol for researchers, scientists, and drug development professionals.
Introduction
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile building block in organic synthesis, noted for its thiomorpholine structure which imparts unique reactivity.[1] Its applications in pharmaceutical development, including in the synthesis of anti-cancer agents, necessitate a validated analytical method to determine purity and concentration.[1] High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility in analyzing non-volatile and polar compounds.[2] This document provides a comprehensive protocol for the HPLC analysis of this compound, with detailed explanations for the methodological choices.
Experimental
Instrumentation and Reagents
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. C8 columns can also be considered.[3]
Mobile Phase: A mixture of acetonitrile and a pH-controlled aqueous buffer is optimal. For this application, a mobile phase of Acetonitrile:0.05 M Ammonium Acetate buffer (pH 4.4) in a 40:60 (v/v) ratio is proposed.[4]
Solvents: HPLC-grade acetonitrile, methanol, and water are required.
Reagents: Ammonium acetate and acetic acid for buffer preparation.
Analyte: Methyl 4-(1,1-Dioxothiomorpholino)benzoate standard of known purity.
Rationale for Method Development
The selection of a C18 stationary phase is based on the moderately non-polar nature of the methyl benzoate moiety of the analyte.[5] The thiomorpholine 1,1-dioxide group, a cyclic sulfonamide, imparts some polarity. The use of an acetonitrile/water mobile phase provides good separation for such compounds.[6] The addition of an ammonium acetate buffer is crucial to maintain a consistent pH, which ensures reproducible retention times and peak shapes, particularly for compounds with acidic or basic functional groups.[4] A UV detector set at an appropriate wavelength (e.g., 235 nm or 254 nm) is suitable for detecting the aromatic benzoate chromophore.[7][8]
Analytical Workflow
The overall workflow for the analysis is depicted in the following diagram:
Caption: Workflow for the HPLC analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Detailed Protocols
Preparation of Standard Solutions
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
Accurately weigh a sample containing Methyl 4-(1,1-Dioxothiomorpholino)benzoate and transfer it to a suitable volumetric flask.
Add methanol to dissolve the sample, using approximately 70% of the flask's volume.
For robust and reliable results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[10] Key validation parameters include:
Linearity: Analyze a series of standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to demonstrate a linear relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is desirable.[7]
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix. The recovery should typically be within 98-102%.[9]
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Specificity: Ensure that the method is able to resolve the analyte peak from any impurities or degradation products.
Expected Results
Under the proposed conditions, Methyl 4-(1,1-Dioxothiomorpholino)benzoate is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific C18 column used but should be reproducible under consistent conditions. A hypothetical performance data table is provided below:
Parameter
Expected Value
Retention Time
~ 5-7 minutes
Tailing Factor
≤ 1.5
Theoretical Plates
> 2000
Linearity (r²)
> 0.999
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 2%
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. The protocol is straightforward to implement in a standard analytical laboratory and can be validated to meet regulatory requirements. This method will be a valuable tool for researchers and professionals in the pharmaceutical and agrochemical industries.
References
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
IRE Journals. DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
IJNRD. A STABILITY INDICATING VALIDATED RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF METRONIDAZOLE BENZOATE AND DILOXANIDE FUROAT. [Link]
YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]
Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]
ResearchGate. RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. [Link]
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Link]
PMC - NIH. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]
Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
Application Note: High-Purity Recrystallization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
[1][2] Executive Summary & Scientific Rationale Methyl 4-(1,1-dioxothiomorpholino)benzoate is a pivotal intermediate used in the synthesis of anticoagulant drugs, specifically Factor Xa inhibitors like Rivaroxaban.[1] Th...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Scientific Rationale
Methyl 4-(1,1-dioxothiomorpholino)benzoate is a pivotal intermediate used in the synthesis of anticoagulant drugs, specifically Factor Xa inhibitors like Rivaroxaban.[1] The purity of this intermediate is a Critical Quality Attribute (CQA) because impurities at this stage—specifically unreacted thiomorpholine 1,1-dioxide or methyl 4-halobenzoates—can carry forward, leading to genotoxic impurities or side-reactions in subsequent amidation steps.[1]
This protocol details a thermodynamically controlled recrystallization process. Unlike simple precipitation, which traps impurities, this method utilizes a specific solvent system to dissolve the target compound at high temperatures while rejecting impurities upon controlled cooling.[1]
Indicator of crystal lattice stability and purity.
Polarity
Moderate-High
Due to the sulfone () and ester () moieties.
Solubility Profile
High in hot Methanol/ACN; Low in cold alcohols.
Basis for thermal recrystallization.
Solvent System Selection Strategy
The choice of solvent is dictated by the "Rule of 20"—a heuristic where the compound should have high solubility at the boiling point (>200 mg/mL) and low solubility at ambient temperature (<20 mg/mL).[1]
Primary Solvent: Methanol (MeOH).
Mechanism:[1][2][3][4] The polar sulfone group interacts favorably with methanol at high temperatures.[1] Upon cooling, the hydrophobic aromatic core drives crystallization.[1] Methanol also effectively solubilizes polar impurities like unreacted thiomorpholine salts, keeping them in the mother liquor.[1]
Use Case: Recommended if the crude material contains significant moisture or if hydrolysis of the methyl ester is observed (transesterification risk is negligible in MeOH, but hydrolysis is possible if wet).[1]
Double-jacketed glass reactor or round-bottom flask with reflux condenser.[1]
Overhead stirrer (or magnetic stir bar for <50g scale).
Temperature probe (Pt100).
Vacuum filtration setup (Buchner funnel).
Step-by-Step Procedure
Phase 1: Dissolution (Thermodynamic Saturation)
Charge the reaction vessel with 10.0 g of crude Methyl 4-(1,1-dioxothiomorpholino)benzoate.
Add 80 mL of Methanol (Ratio: 8 vol relative to mass).
Note: Do not add all solvent at once.[1] Start with 6 vol (60 mL) and add more if needed.
Heat the slurry to Reflux (65 °C) with moderate stirring (200 RPM).
Maintain reflux for 15–20 minutes. The solution should become clear.
Checkpoint: If solids remain after 20 mins, add Methanol in 1 mL increments until dissolution is complete. If black specks (carbon/inorganics) remain, proceed to hot filtration.[1]
Phase 2: Hot Filtration (Mechanical Purification)
Perform this step only if insoluble particulates are visible.
Pre-heat a glass funnel and filter paper with hot methanol.
Filter the boiling solution rapidly into a clean, pre-heated receiving flask.
Why: Prevents premature crystallization on the filter paper which causes yield loss.[1]
Phase 3: Controlled Nucleation (Crystal Growth)
Return the filtrate to the heating mantle and reheat to reflux to dissolve any nuclei formed during filtration.[1]
Remove heat source.[6] Allow the solution to cool to 40 °C naturally over approx. 30–45 minutes.
Critical Step: Do not crash cool with ice yet.[1] Rapid cooling traps impurities inside the crystal lattice (occlusion).
Once the temperature reaches 40 °C and turbidity is observed, engage an ice-water bath.[1]
Cool to 0–5 °C and hold for 60 minutes. This "aging" period allows the crystal surface to mature and reject surface impurities.[1]
Phase 4: Isolation & Drying
Filter the cold slurry under vacuum.
Displacement Wash: Wash the filter cake with 10 mL (1 vol) of cold Methanol (0 °C).
Technique: Stop the vacuum, pour solvent over the cake to cover it, let it sit for 10 seconds, then re-apply vacuum.[1] This ensures the wash solvent permeates the cake rather than channeling through cracks.[1]
Dry the solid in a vacuum oven at 45 °C for 6–8 hours.
Process Visualization (Workflow)
The following diagram illustrates the critical decision nodes and flow of the recrystallization process.
Figure 1: Logical workflow for the recrystallization of Methyl 4-(1,1-dioxothiomorpholino)benzoate.
Quality Control & Troubleshooting
In-Process Controls (IPC)
Parameter
Method
Acceptance Criteria
Purity
HPLC (C18 Column, ACN/Water gradient)
>99.0% Area
Melting Point
DSC or Capillary
154–156 °C (Sharp peak)
Residual Solvent
GC-Headspace
Methanol < 3000 ppm
Troubleshooting Matrix
Issue: Low Yield (<70%)
Cause: Too much solvent used during dissolution.
Fix: Concentrate the mother liquor by rotary evaporation to half volume and cool again to recover a second crop (Crop 2). Note: Crop 2 will have lower purity.[1]
Issue: Colored Product (Yellow/Orange)
Cause: Oxidation products or trace metal contamination.
Fix: Add 5 wt% Activated Carbon (e.g., Darco G-60) during the reflux step, stir for 10 mins, then perform Hot Filtration.[1]
Issue: Oiling Out (Liquid separates instead of crystals)
Cause: Temperature dropped too fast or solvent is too polar.
Fix: Reheat to reflux. Add a seed crystal at the cloud point.[1] Cool very slowly (5 °C per hour).
References
Preparation of Rivaroxaban Intermediates. PrepChem. Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate and related benzoate derivatives. Link
Methyl 4-(1,1-Dioxothiomorpholino)benzoate Product Specifications. TCI Chemicals. Physical properties and melting point data (154-156°C).[7] Link
Synthesis and Characterization of Chiral Impurities of Rivaroxaban. International Research Journal on Advanced Engineering and Management. Discusses purification of morpholinyl intermediates using Methanol slurries. Link
Rivaroxaban Purification Method. Google Patents (CN104109158A). Describes recrystallization strategies for Rivaroxaban and its precursors using alcoholic solvents. Link
Process for the preparation of rivaroxaban and intermediates thereof. Google Patents (EP2521723A1). Detailed chemistry of the morpholinone/oxazolidinone scaffold assembly. Link
Application Note: Optimized Aminolysis Protocols for Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Executive Summary This technical guide details the conversion of Methyl 4-(1,1-dioxothiomorpholino)benzoate (referred to herein as Substrate-1 ) into various amide derivatives. Substrate-1 contains a thiomorpholine 1,1-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the conversion of Methyl 4-(1,1-dioxothiomorpholino)benzoate (referred to herein as Substrate-1 ) into various amide derivatives.
Substrate-1 contains a thiomorpholine 1,1-dioxide ring, a "privileged scaffold" in modern medicinal chemistry.[1] This moiety acts as a polar, non-basic surrogate for morpholine, improving metabolic stability and reducing hERG channel liability [1, 2].[1]
Unlike standard methyl benzoate, Substrate-1 possesses a unique electronic profile. The para-positioned sulfone group exerts a strong electron-withdrawing effect (
), significantly activating the ester carbonyl toward nucleophilic attack. This guide leverages this reactivity to provide two distinct protocols: a Catalytic Thermal Method for reactive amines and an Aluminum-Mediated Method for sterically hindered or electron-deficient amines.
Chemical Logic & Mechanistic Insight
Electronic Activation
The reaction is a Nucleophilic Acyl Substitution. The rate-determining step is typically the formation of the tetrahedral intermediate.
Standard Benzoates: The benzene ring donates electron density to the carbonyl, reducing electrophilicity.[1]
Substrate-1: The 1,1-dioxothiomorpholino group is strongly electron-withdrawing (Hammett constant
for sulfones). This pulls electron density away from the aromatic ring and the ester carbonyl, lowering the LUMO energy and accelerating nucleophilic attack.[1]
Solubility Challenges
The sulfone moiety imparts significant polarity. Substrate-1 and its amide products often display poor solubility in non-polar solvents (Hexane, Et₂O) and moderate solubility in water. Protocols must account for this during workup to prevent yield loss.
Method Selection Guide
Use the following decision matrix to select the appropriate protocol for your specific amine partner.
Figure 1: Decision tree for selecting the optimal aminolysis protocol based on amine nucleophilicity and sterics.
Experimental Protocols
Protocol A: TBD-Catalyzed Transamidation
Best for: Primary alkyl amines, non-hindered secondary amines.
Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine simultaneously.[1]
Best for: Anilines, electron-deficient amines, and sterically hindered amines.[1]
Mechanism: Formation of a highly nucleophilic dimethylaluminum amide species.
⚠️ SAFETY WARNING: Trimethylaluminum is pyrophoric . It ignites spontaneously in air. All transfers must be performed under inert atmosphere (N₂ or Ar) using dry solvents and oven-dried glassware.
Observation: Methane gas evolution will occur. Allow to stir at RT for 15–30 mins until gas evolution ceases. This forms the active Me2Al-NH-R species.
Coupling:
Add Substrate-1 (1.0 equiv) directly to the aluminum-amine solution (solid or dissolved in minimal dry Toluene).
Reaction:
Heat to reflux (or 80°C) for 2–6 hours.
Checkpoint: Reaction is usually rapid. Monitor by LC-MS.
Quench (Careful):
Cool to 0°C.
Slowly quench by dropwise addition of 1M HCl (vigorous gas evolution possible).
Alternative (Rochelle's Salt): If an emulsion forms, use saturated Potassium Sodium Tartrate (Rochelle's Salt) solution and stir vigorously for 1 hour until layers separate clearly.[1]
Purification:
Extract with EtOAc or DCM/Isopropanol (3:1) if the product is very polar.
Wash with brine, dry over Na₂SO₄, and concentrate.[1]
Data Analysis & Troubleshooting
Expected Analytical Data
1H NMR: Look for the disappearance of the methyl ester singlet (
ppm). The thiomorpholine dioxide protons typically appear as multiplets around 3.0–3.2 ppm (N-CH₂) and 3.8–4.0 ppm (SO₂-CH₂).
MS (ESI): The sulfone group does not ionize well itself, but the amide nitrogen usually provides
Use DCM:IPA (3:1) for extraction. Do not discard aqueous layer without checking LC-MS.
Emulsion (Method B)
Aluminum salts precipitating.
Use Rochelle's Salt quench (sat. aq. pot-sod tartrate) and stir >1 hr.
Starting Material Remains
Ester hydrolysis (side reaction).
Ensure solvents are anhydrous . Hydrolysis yields the benzoic acid, which is unreactive to aminolysis.[1]
Visualization: AlMe₃ Activation Mechanism
The following diagram illustrates the activation pathway utilized in Protocol B, highlighting the formation of the active nucleophile.
Figure 2: Mechanism of AlMe₃-mediated aminolysis. The aluminum center coordinates the ester carbonyl, increasing electrophilicity while delivering the amide nucleophile intramolecularly.[1]
References
ChEMBL Database. "Thiomorpholine 1,1-dioxide | C4H9NO2S". European Bioinformatics Institute. Available at: [Link][1]
Thakor, E., et al. (2021).[1][4] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile".[4][5][6] Journal of Chemical Reviews, 3(4).[1][4] Available at: [Link]
Galabov, B., et al. (2005).[1] "Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study". The Journal of Physical Chemistry A, 109(50), 11470-11474.[1][7] Available at: [Link]
Levin, J.I., et al. (1982).[1] "An alternative procedure for the aluminum-mediated conversion of esters to amides". Synthetic Communications. (General reference for AlMe3 protocol logic).
RSC Reaction Chemistry & Engineering. (2025). "Direct aminolysis of methyl esters with ammonia in continuous flow". Royal Society of Chemistry. Available at: [Link]
Technical Guide: Impurity Profiling & Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Executive Summary & Synthetic Logic This guide addresses the synthesis and impurity remediation of Methyl 4-(1,1-dioxothiomorpholino)benzoate . While multiple routes exist, the industrial standard often involves the cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthetic Logic
This guide addresses the synthesis and impurity remediation of Methyl 4-(1,1-dioxothiomorpholino)benzoate . While multiple routes exist, the industrial standard often involves the cyclization of Methyl 4-aminobenzoate with Divinyl sulfone (or its precursor, bis(2-chloroethyl)sulfone). This route is preferred for its atom economy but presents specific challenges regarding incomplete cyclization and polymerization.
An alternative route involves Nucleophilic Aromatic Substitution (
) using Methyl 4-fluorobenzoate and Thiomorpholine 1,1-dioxide . This guide primarily focuses on the cyclization route due to its higher complexity in impurity profiling.
Reaction Pathway Visualization
The following diagram outlines the primary synthetic pathway and the genesis of key impurities.
Figure 1: Synthetic pathway illustrating the double Michael addition mechanism and points of impurity generation.
Troubleshooting & Impurity Profiling (Q&A)
Module A: Reaction Incompleteness & By-products
Q1: HPLC analysis shows a persistent peak at RRT ~0.85 relative to the product. It decreases with time but never disappears. What is it?Diagnosis: This is likely Impurity B (The Mono-adduct) : Methyl 4-((2-(vinylsulfonyl)ethyl)amino)benzoate.
Mechanism: The synthesis involves a double Michael addition. The first addition of the aniline nitrogen to the vinyl sulfone is fast. The second addition (ring closure) is slower and sterically more demanding.
Remediation:
Increase Temperature: Ensure the reaction is refluxed (typically in water/ethanol or toluene) for sufficient time (12-24h).
Catalyst Check: If using bis(2-chloroethyl)sulfone, ensure sufficient base (e.g., DIPEA or
) is present to generate the vinyl sulfone species in situ and drive the cyclization.
Q2: I observe a highly polar impurity eluting at the solvent front (Reverse Phase HPLC). The product yield is also lower than expected.Diagnosis: This is Impurity A (Acid Derivative) : 4-(1,1-dioxothiomorpholino)benzoic acid.
Cause: Hydrolysis of the methyl ester.[1] This occurs if the reaction pH is too high (strong bases like NaOH/KOH) or if the workup involves prolonged heating in aqueous basic media.
Corrective Action:
Switch to a milder base like Potassium Carbonate (
) or Sodium Bicarbonate ().
Avoid aqueous workups at temperatures >50°C.
Purification: This impurity can be removed by washing the organic layer with saturated
(if the product is in organic phase) or by recrystallization from anhydrous solvents (e.g., Methanol/Ethyl Acetate).
Q3: The crude product is dark brown/red instead of off-white.Diagnosis: Oxidation of unreacted Methyl 4-aminobenzoate .
Context: Anilines are prone to oxidation, forming quinone-like colored impurities.[2]
Remediation:
Conduct the reaction under an inert atmosphere (
or Ar).
Add a reducing agent (e.g., Sodium Metabisulfite wash) during workup to reduce the colored oxidized species.
Recrystallization with activated charcoal is highly effective for removing these color bodies.
Module B: Purification & Isolation[3][4][5][6]
Q4: My product is co-precipitating with starting material (Methyl 4-aminobenzoate). How do I separate them?Strategy: Exploit the basicity difference.
The product (sulfonamide-like nitrogen) is significantly less basic than the starting aniline.
Protocol: Dissolve the crude mixture in Ethyl Acetate. Wash with dilute HCl (0.5 M). The unreacted aniline (SM) will protonate and move to the aqueous layer. The product, having reduced basicity due to the electron-withdrawing sulfone group, will remain in the organic layer.
Experimental Protocol
Objective: Synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate via Cyclization.
Materials Table
Reagent
Equiv.
Role
Key Hazard
Methyl 4-aminobenzoate
1.0
Substrate
Irritant
Bis(2-chloroethyl)sulfone
1.1
Cyclizing Agent
Vesicant / Toxic
Potassium Carbonate ()
2.5
Base
Irritant
Water / Ethanol (1:1)
Solvent
Medium
Flammable
Step-by-Step Methodology
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Methyl 4-aminobenzoate (15.1 g, 100 mmol) and Water/Ethanol (150 mL).
Reagent Addition: Add Bis(2-chloroethyl)sulfone (21.0 g, 110 mmol). Note: If using Divinyl Sulfone directly, handle with extreme care as it is a potent blistering agent.
Base Addition: Add Potassium Carbonate (34.5 g, 250 mmol) in portions to control exotherm.
Reaction: Heat the mixture to reflux (approx. 85-90°C) for 18–24 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of the aniline peak.
Workup:
Cool the reaction mixture to room temperature.
The product often precipitates as a solid. Filter the crude solid.[3][4]
If no precipitate: Concentrate ethanol under vacuum, dilute with water, and extract with Ethyl Acetate (
mL).
Purification (Critical Step):
Washing: If extracted, wash the organic layer with 0.5 M HCl (to remove unreacted aniline) followed by Sat.
(to remove acid impurity).
Crystallization: Recrystallize the crude solid from hot Methanol or Acetonitrile .
Navigating the Purification Maze: A Technical Guide for Methyl 4-(1,1-Dioxothiomorpholino)benzoate
A Senior Application Scientist's Perspective on Overcoming Purification Hurdles Welcome to the Technical Support Center for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This guide is designed for researchers, scientists...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Overcoming Purification Hurdles
Welcome to the Technical Support Center for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile compound and may encounter challenges in achieving the desired purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a polar sulfone group and an ester functionality, presents a distinct set of purification challenges. This guide will provide a structured approach to tackling these issues, ensuring the integrity of your downstream applications.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems you might encounter during the purification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, presented in a question-and-answer format.
Question 1: My final product is contaminated with unreacted methyl 4-halobenzoate. How can I remove it?
Answer:
This is a common issue, especially if the nucleophilic aromatic substitution (SNAr) reaction has not gone to completion. The key to separation lies in the significant polarity difference between your desired product and the starting material.
Underlying Principle: The presence of the highly polar sulfone group in Methyl 4-(1,1-Dioxothiomorpholino)benzoate makes it significantly more polar than the starting methyl 4-halobenzoate. This difference can be exploited by both recrystallization and column chromatography.
Recommended Solutions:
Recrystallization: This is often the most efficient method for removing less polar impurities.
Solvent Selection: A good starting point is a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at cooler temperatures. A mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like ethyl acetate or toluene can be effective. Experiment with different ratios to find the optimal balance.
Protocol: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow it to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. The more polar product should crystallize out, leaving the less polar starting material in the mother liquor.
Column Chromatography: If recrystallization is not effective, flash column chromatography is a reliable alternative.
Stationary Phase: Standard silica gel is usually sufficient.
Eluent System: Start with a relatively non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 80:20 or 70:30 v/v), and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar methyl 4-halobenzoate will elute first, followed by your more polar product. Monitor the fractions by thin-layer chromatography (TLC) to identify the pure product.
Question 2: I'm observing an impurity with a similar polarity to my product, which I suspect is the unoxidized intermediate, Methyl 4-(thiomorpholino)benzoate. How do I separate these?
Answer:
Separating the sulfone from its sulfide precursor can be challenging due to their structural similarity. However, the introduction of the two oxygen atoms on the sulfur significantly increases the polarity and hydrogen bonding capability of the molecule.
Underlying Principle: The sulfone group is a strong hydrogen bond acceptor, making the desired product more polar than the corresponding sulfide. This difference, while more subtle than with the starting material, can still be exploited.
Recommended Solutions:
Re-oxidation: Before attempting a difficult separation, ensure the initial oxidation reaction has gone to completion. You can re-subject the crude mixture to the oxidation conditions (e.g., with an oxidizing agent like hydrogen peroxide) to convert any remaining sulfide to the sulfone.
Fine-tuned Column Chromatography: This is often the most effective method for this separation.
Eluent Gradient: A shallow gradient of a solvent system like dichloromethane/methanol or ethyl acetate/hexane is crucial. A slow, gradual increase in polarity will allow for the separation of these closely related compounds.
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina (neutral or basic), as it can offer different selectivity for sulfur-containing compounds.[2]
Question 3: My NMR spectrum shows the presence of the partially oxidized sulfoxide intermediate. How can I get rid of it?
Answer:
The sulfoxide is an intermediate in the oxidation of the sulfide to the sulfone. Its presence indicates incomplete oxidation.
Underlying Principle: The sulfoxide is more polar than the sulfide but less polar than the sulfone. This allows for chromatographic separation.
Recommended Solutions:
Drive the Oxidation to Completion: The most straightforward approach is to ensure the complete oxidation of your material. Re-treating the mixture with the oxidizing agent under slightly more forcing conditions (e.g., longer reaction time or slightly elevated temperature) can push the reaction to the desired sulfone.
Preparative HPLC: If the amount of material is small and high purity is critical, preparative high-performance liquid chromatography (HPLC) can be an excellent option. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for separating these polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state and appearance of pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate?
A1: Pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate is typically a white to off-white crystalline solid.
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities. A reversed-phase method is generally suitable.
Gas Chromatography (GC): Can be used to assess purity, especially for detecting volatile impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q3: Are there any stability concerns I should be aware of during purification?
A3: The thiomorpholine 1,1-dioxide ring is generally stable under neutral and mildly acidic or basic conditions.[3] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided as it could potentially lead to hydrolysis of the ester group or degradation of the heterocyclic ring. Aromatic sulfones are generally thermally stable.[4]
Experimental Protocols
Protocol 1: Recrystallization for Removal of Non-Polar Impurities
This protocol is designed to remove less polar impurities, such as unreacted methyl 4-halobenzoate.
Materials:
Crude Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Ethanol
Ethyl Acetate
Erlenmeyer flask
Heating mantle or hot plate
Buchner funnel and filter paper
Ice bath
Procedure:
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of a 1:1 mixture of ethanol and ethyl acetate to the flask.
Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold ethanol.
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography for Separation of Sulfide, Sulfoxide, and Sulfone
This protocol is for separating the desired sulfone from its less polar sulfide and sulfoxide analogues.
Materials:
Crude product mixture
Silica gel (60 Å, 230-400 mesh)
Hexane
Ethyl Acetate
Glass chromatography column
Collection tubes
TLC plates and developing chamber
Procedure:
Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with a low-polarity solvent mixture (e.g., 90:10 hexane/ethyl acetate).
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
Elution:
Begin elution with a low-polarity mobile phase (e.g., 80:20 hexane/ethyl acetate). This will elute the least polar impurities first.
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., move to 70:30, then 60:40).
The sulfide will elute first, followed by the sulfoxide, and finally the desired sulfone product.
Monitor Fractions: Collect fractions and monitor the separation using TLC.
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Low yield in "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" synthesis
Executive Summary You are encountering low yields in the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0). This molecule combines an electron-deficient aromatic ester with a cyclic sulfonamide-l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are encountering low yields in the synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0). This molecule combines an electron-deficient aromatic ester with a cyclic sulfonamide-like motif.
The low yield is rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving three competing factors:
Nucleophilic Deactivation: The sulfone (
) group inductively withdraws electron density from the nitrogen, making thiomorpholine 1,1-dioxide a significantly weaker nucleophile than morpholine or piperidine.
Competitive Hydrolysis: The methyl ester is labile. Conditions aggressive enough to force the amine reaction (high heat, strong base) often hydrolyze the ester to the water-soluble benzoic acid.
Phase Transfer Loss: The product contains both a sulfone and an ester, making it highly polar. Standard non-polar extraction protocols (e.g., Hexane/EtOAc) often fail to recover the product from polar aprotic reaction solvents (DMSO/DMF).
Part 1: Diagnostic Workflow
Before altering your protocol, use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude reaction analysis.
Part 2: The SNAr Route (Primary Recommendation)
The most common synthetic route is the Nucleophilic Aromatic Substitution (SNAr) of a 4-halobenzoate with thiomorpholine 1,1-dioxide.
The Trap: Reactivity Mismatch
Thiomorpholine 1,1-dioxide is a "cold" nucleophile. The
group exerts a strong inductive effect (-I), lowering the pKa of the amine and reducing the availability of the nitrogen lone pair. If you use Methyl 4-chlorobenzoate , the reaction will be too slow at standard temperatures (), leading you to increase heat, which triggers ester hydrolysis.
Optimized Protocol
Parameter
Standard (Low Yield)
Optimized (High Yield)
Rationale
Substrate
Methyl 4-chloro benzoate
Methyl 4-fluoro benzoate
Fluoride is a superior leaving group for SNAr due to high electronegativity stabilizing the Meisenheimer complex [1].
Base
/ /
or (2.0 eq)
Strong hydroxide bases rapidly hydrolyze the methyl ester. Carbonates are milder but sufficient for buffering.
Solvent
DMF (wet)
Anhydrous DMSO
DMSO accelerates SNAr rates significantly better than DMF. Water must be excluded to prevent hydrolysis.
Temp
High energy barrier requires higher heat; the fluoro-substrate allows this without decomposition.
Step-by-Step Procedure
Charge: In a dry pressure vial, dissolve Methyl 4-fluorobenzoate (1.0 eq) and Thiomorpholine 1,1-dioxide (1.2 eq) in anhydrous DMSO (
concentration).
Base: Add
(2.0 eq). Note: Ensure the base is finely ground.
Reaction: Seal and heat to
for 12–16 hours. Monitor by LCMS.
Checkpoint: If SM persists after 16h, add 0.2 eq of
(cesium effect) rather than raising temp further.
Workup (Critical):
Pour the reaction mixture into ice-cold water (10x volume).
Observation: The product should precipitate as a solid.
Filtration: Filter the solid. This avoids liquid-liquid extraction entirely, which is where yield is often lost due to the product's polarity.
Wash: Wash the cake with water (to remove DMSO) and cold diethyl ether (to remove unreacted ester).
Part 3: The Oxidation Route (Alternative)
If the SNAr reaction fails due to steric hindrance or electronic deactivation, use the Post-Coupling Oxidation strategy. This route builds the easier molecule first and installs the sulfone last.
Workflow:
Step A: React Methyl 4-fluorobenzoate with Thiomorpholine (no dioxide).
Why: Thiomorpholine is a much better nucleophile. This reaction proceeds rapidly at
with high yield.
Step B: Oxidize the sulfur to the sulfone.
Troubleshooting the Oxidation Step:
Issue: Over-oxidation or hydrolysis of the ester during oxidation.
Solution: Use Oxone® (Potassium peroxymonosulfate) in Methanol/Water or mCPBA in DCM.
Caution: If using mCPBA, the benzoic acid byproduct from the reagent can complicate purification. Oxone is preferred for polarity differences.
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a large peak at M-14 in my LCMS. What is it?A: This is the carboxylic acid (hydrolysis product). You likely used a base that was too strong (like
) or your solvent was wet. Methyl esters are very sensitive. Switch to and dry DMSO. If you already have this byproduct, you can recover it by re-esterifying with , but it's better to prevent it.
Q2: My reaction turned black/tarry.A: This indicates thermal decomposition, likely of the DMSO or the substrate at temperatures
. Keep the temperature at and use the Fluoro -substrate to ensure the reaction finishes before decomposition sets in.
Q3: I extracted with EtOAc/Water, but my yield is 20%.A: DMSO is difficult to wash out of EtOAc, and it solubilizes your polar product in the aqueous phase.
Fix: Do not extract. Use the precipitation method (pour into ice water and filter).
Rescue: If you must extract, use DCM or CHCl3/Isopropanol (3:1) instead of EtOAc. Wash the organic layer with 5% LiCl solution to pull out the DMSO [2].
Q4: Can I use Palladium catalysis (Buchwald-Hartwig)?A: Yes, but it is usually overkill and introduces new problems. Sulfur can poison Pd catalysts. If you must use this route (e.g., if you only have the bromo-benzoate), use
with Xantphos and in Dioxane. Xantphos is robust against sulfur interference.
References
Nucleophilic Aromatic Substitution Mechanisms.
Bunnett, J. F., & Zahler, R. E. (1951).[1][2] Aromatic Nucleophilic Substitution Reactions.
Chemical Reviews, 49(2), 273–412.
[2]
Workup Strategies for Polar Solvents.
Detailed protocols for removing DMSO/DMF using LiCl washes.
University of Rochester, Not Voodoo X Guide.
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(1,1-Dioxothiomorpholino)benzoate
To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Optimization Protocols & Troubleshooting Guide for Target Molecule #451485-76-0 Executive Summary & Strategy Selecti...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Process Chemistry Division
Subject: Optimization Protocols & Troubleshooting Guide for Target Molecule #451485-76-0
Executive Summary & Strategy Selection
You are attempting to synthesize Methyl 4-(1,1-Dioxothiomorpholino)benzoate . This molecule features an electron-deficient aniline derivative where the nitrogen is part of a sulfone-containing ring.
The Critical Decision:
The synthesis hinges on how you construct the thiomorpholine-1,1-dioxide ring. We support two primary workflows. Route A (Cyclization) is the recommended "Green" optimization for scalability and cost. Route B (Coupling) is the alternative if you are restricted to aryl halide precursors.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.
Route A: The Double Michael Addition (Recommended)
Concept: This route utilizes the nucleophilicity of the aniline nitrogen to attack divinyl sulfone (DVS) twice.
Why it wins: It avoids expensive Palladium catalysts, uses water or ethanol as solvents, and often allows product isolation via simple filtration.
Solvent: Water (highly recommended) or Water/Ethanol (1:1).
Catalyst: None required (thermal) or mild Lewis acid (e.g., Boric acid/Glycerol).
Conditions: Reflux (100°C) for 6–12 hours.
Troubleshooting Guide (Route A)
Q: My reaction mixture turned into a gummy polymer. What happened?A: You likely experienced competitive intermolecular polymerization. Divinyl sulfone is a cross-linking agent.
Fix:Dilution is key. Run the reaction at high dilution (0.1 M or lower) to favor intramolecular cyclization over intermolecular polymerization.
Fix: Add the Divinyl sulfone slowly (dropwise) to the refluxing amine solution.
Q: The conversion stops at the intermediate (mono-addition).A: The second Michael addition (ring closure) is kinetically slower because the nitrogen becomes less nucleophilic after the first addition.
Optimization: Increase temperature to reflux. If using water, add a phase transfer catalyst (TBAB) or switch to a higher boiling solvent like Toluene/Water biphasic mix.
Catalyst: Add 10 mol% Boric Acid and Glycerol . This "green" catalyst system activates the vinyl sulfone, significantly accelerating the second addition step [1].
Q: My ester hydrolyzed to the carboxylic acid.A: This occurs if the pH drifts too high or if refluxing in water for prolonged periods without buffering.
Fix: Ensure the water is neutral. If using a catalyst, avoid strong Brønsted bases (NaOH/KOH). The reaction works best under neutral or slightly acidic conditions which activate the Michael acceptor.
Route B: Buchwald-Hartwig Amination (Alternative)
Concept: Palladium-catalyzed cross-coupling of Methyl 4-bromobenzoate with Thiomorpholine 1,1-dioxide.
Challenge: Thiomorpholine 1,1-dioxide is a poor nucleophile due to the electron-withdrawing sulfone group. Standard conditions often fail.
Q: I see zero conversion; the starting material remains.A: The oxidative addition occurred, but the transmetallation/amine attack failed because the amine is too "hard" and electron-poor.
Fix: Switch Ligand. BrettPhos is specifically designed for difficult, electron-poor amines.
Fix: Switch to the Iodobenzoate precursor to speed up the oxidative addition step, which might help sustain the catalytic cycle.
Q: I am getting significant dehalogenation (reduction) of the benzoate.A: This is a common side reaction when the amine coupling is slow.
Fix: Ensure your solvent is rigorously degassed and anhydrous. Oxygen can promote homocoupling or reduction pathways.
Fix: Increase the concentration of the amine.
Comparative Data & Visualization
Solvent Screening for Route A (Double Michael Addition)
Solvent System
Temp (°C)
Yield (%)
Purity Profile
Notes
Water (100%)
100
92%
High
Product precipitates; easy filtration.
Ethanol/Water (1:1)
80
78%
Medium
Slower rate; requires evaporation.
Toluene
110
65%
Low
Oligomers observed (gummy byproduct).
THF
66
<10%
Low
Temperature too low for ring closure.
Reaction Pathway Visualization (Route A)
Figure 2: Mechanistic pathway of the Double Michael Addition. Note the "Polymer Byproduct" trap which is avoided by dilution.
Frequently Asked Questions (FAQs)
Q: Can I use Methyl 4-aminobenzoate and react it with bis(2-chloroethyl)sulfone instead of Divinyl Sulfone?A: Yes, this is the classic "Mustard Gas" analogue route. However, it requires 2 equivalents of base (to neutralize HCl) and generates salt waste. Divinyl sulfone is cleaner (atom economy) as it proceeds via addition rather than substitution. If you must use the chloro-precursor, use DIPEA in refluxing butanol.
Q: How do I purify the final product without column chromatography?A: If using Route A (Water) :
Cool the reaction mixture to 4°C.
The product is highly crystalline and insoluble in cold water.
Wash with cold water followed by cold diethyl ether (to remove unreacted divinyl sulfone).
Recrystallize from Ethanol/DMF if necessary.
Q: Is the sulfone group stable to subsequent hydrolysis of the ester?A: Yes. The sulfone is chemically robust. You can hydrolyze the methyl ester to the benzoic acid using LiOH in THF/Water without affecting the thiomorpholine-1,1-dioxide ring.
References
Green Synthesis via Double Michael Addition
Source: ResearchG
Context: "Double Michael addition of aromatic amines to divinyl sulfone."[4]
Technical Support Center: Methyl 4-(1,1-Dioxothiomorpholino)benzoate Stability & Degradation Guide
Executive Summary & Compound Profile Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a critical intermediate often used in the synthesis of Factor Xa inhibitors and other sulfonamide-class therapeutics. Its structural inte...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a critical intermediate often used in the synthesis of Factor Xa inhibitors and other sulfonamide-class therapeutics. Its structural integrity relies on two primary functional groups: the methyl ester and the thiomorpholine 1,1-dioxide (sulfone) moiety.
While the sulfone group provides exceptional oxidative resistance, the methyl ester is the "Achilles' heel," susceptible to rapid hydrolysis under non-neutral pH conditions. This guide addresses the troubleshooting of impurity formation, storage instability, and metabolic fate.
Property
Specification
Molecular Formula
C₁₂H₁₅NO₄S
Molecular Weight
269.32 g/mol
CAS Number
451485-76-0
Critical Lability
Ester Hydrolysis (pH > 8.0, pH < 4.0)
Oxidative Stability
High (Sulfone is fully oxidized)
Troubleshooting & FAQs
Q1: We are observing a recurring impurity at RRT 0.85 (approx. -14 Da) during LC-MS analysis. What is this?A: This is the primary degradation product: 4-(1,1-Dioxothiomorpholino)benzoic acid .
Cause: The methyl ester has undergone hydrolysis.[1][2][3][4] This occurs rapidly in basic buffers (e.g., phosphate buffer pH 8.0) or if the sample contains residual water and is exposed to heat.
Solution: Switch to anhydrous solvents (DMSO, Acetonitrile) for stock preparation. Ensure aqueous mobile phases are buffered to pH 4.5–6.0.
Q2: Is the thiomorpholine 1,1-dioxide ring susceptible to oxidation during peroxide stress testing?A: Generally, no . The sulfur atom is already in its hexavalent state (
), making it resistant to further oxidation by H₂O₂.
Note: If you observe ring degradation, it is likely N-oxidation (forming an N-oxide) or radical-mediated ring opening, not sulfone oxidation.
Q3: Our solid-state samples are turning from white to pale yellow. Is this photodegradation?A: Yes, this indicates photo-instability . Benzoate esters absorb in the UV region. Prolonged light exposure can induce radical formation at the benzylic position or the morpholine ring, leading to complex polymerization (yellowing).
Protocol: Store in amber vials under inert atmosphere (Argon/Nitrogen).
Q4: In liver microsome (RLM) assays, the parent compound disappears, but we don't see the carboxylic acid. Where is it going?A: You are likely observing Cytochrome P450-mediated oxidative dealkylation . The thiomorpholine ring is prone to
-hydroxylation adjacent to the nitrogen, leading to ring opening. This is a metabolic pathway, distinct from chemical hydrolysis.
Degradation Pathways: Mechanisms & Visualization
Understanding the causality of degradation is essential for controlling it. We categorize pathways into Chemical (Hydrolysis) and Metabolic/Oxidative (Biological).
3.1. Pathway Logic
Hydrolysis (Dominant): Nucleophilic attack at the carbonyl carbon by water/hydroxide releases methanol and forms the free acid.
Oxidative Ring Opening (Metabolic): CYP450 enzymes hydroxylate the carbon
to the nitrogen. The resulting carbinolamine is unstable and collapses, opening the morpholine ring.
3.2. Pathway Diagram (DOT Visualization)
Figure 1: Comprehensive degradation map illustrating the competition between chemical hydrolysis (Red path) and metabolic ring opening (Green path).
Experimental Protocols
These protocols are designed to validate the stability profile of your specific lot.
Protocol A: pH-Rate Profile (Hydrolysis Kinetics)
Objective: Determine the shelf-life and buffer compatibility.
Stock Preparation: Dissolve 10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in 10 mL acetonitrile (1 mg/mL).
Buffer Setup: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
Stress: Incubate at Room Temperature for 24 hours.
Quench: Add 100 µL of 10% Sodium Metabisulfite to neutralize peroxide before injection.
Acceptance Criteria:
< 5% degradation indicates oxidative stability.
Appearance of peak at [M+16] indicates N-oxide formation.
Quantitative Reference Data
Use these theoretical values to validate your experimental results.
Parameter
Value / Behavior
Source/Logic
LogP (Predicted)
~1.5 - 1.8
Moderate lipophilicity; suitable for RP-HPLC.
pKa (Conjugate Acid)
~ -1 to 0 (Ester), ~5 (Sulfone N?)
The N is weakly basic due to electron-withdrawing sulfone.
Hydrolysis (pH 7.4)
~24 - 48 hours
Typical for benzoate methyl esters at physiological pH [1].
Hydrolysis (pH 9.0)
< 2 hours
Base-catalyzed hydrolysis is rapid [2].
Major MS Fragment
m/z 237.1 [M - OMe]+
Loss of methoxy group (Acylium ion).
References
Alemán, P. A., Boix, C., & Poliakoff, M. (2011). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 13(12), 3407.
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (General reference for ester hydrolysis kinetics).
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of nitrogen and their consequences. Chemistry & Biodiversity, 4(9), 2031-2122.
Technical Support Center: Methyl 4-(1,1-Dioxothiomorpholino)benzoate
The following technical guide addresses the stability, handling, and troubleshooting of Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0). This content is designed for researchers and analytical scientists re...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the stability, handling, and troubleshooting of Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0). This content is designed for researchers and analytical scientists requiring high-integrity data for experimental planning.[1][2]
[2]
Compound Profile & Stability Overview
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a structural hybrid comprising a para-substituted benzoate ester and a thiomorpholine-1,1-dioxide moiety.[2] Its stability profile is governed by two competing electronic behaviors: the hydrolytic susceptibility of the ester and the oxidative potential of the
White crystalline powder (High Purity)Degrades to: Off-white Orange Green
Mechanistic Insight: The "Push-Pull" Instability
The molecule features a "push-pull" electronic system.[2] The nitrogen atom of the thiomorpholine ring acts as an electron donor (resonance) into the phenyl ring, while the ester and sulfone groups exert electron-withdrawing effects.[2]
Hydrolysis Risk: The ester group is activated for nucleophilic attack (hydrolysis) due to the electron-withdrawing nature of the sulfone-containing ring system, making it more labile than simple methyl benzoate.[2]
Discoloration Risk: The nitrogen lone pair, while partially delocalized, remains susceptible to radical cation formation under UV light or in the presence of trace transition metals, leading to colored quinoid-type degradation products (often green or orange).[2]
Troubleshooting Guide & FAQs
Issue 1: Discoloration (Green/Orange Appearance)
Q: My sample was white when purchased but has turned a faint green or orange color after 2 weeks on the bench. Is it still usable?
Technical Diagnosis:
The color shift indicates oxidative degradation of the
Green coloration often suggests the formation of radical cations or benzidine-like coupling products, a common pathway for
-substituted anilines exposed to light and oxygen.[2]
Orange coloration typically indicates advanced oxidation to quinone-imine species.[1][2]
Action Plan:
Purity Check: Run an HPLC.[1][2] If the main peak is >98% and the colored impurity is trace (<0.5%), the compound may still be usable for non-critical synthetic steps (e.g., hydrolysis to the acid).[1][2]
Purification: If purity is compromised, perform a recrystallization (See Protocol A below).[1][2]
Prevention: Store under Argon/Nitrogen in amber vials.
Issue 2: Hydrolysis (New HPLC Peak)
Q: I see a new peak eluting earlier than the main compound in my Reverse-Phase HPLC chromatogram. What is it?
Technical Diagnosis:
This is almost certainly 4-(1,1-Dioxothiomorpholino)benzoic acid , resulting from the hydrolysis of the methyl ester.[2]
Cause: Exposure to atmospheric moisture or protic solvents (Methanol/Water) without pH control.[1][2]
Confirmation: The acid impurity will be more polar (elutes earlier on C18) and will have a mass of [M-14].[1][2]
Action Plan:
Immediate: Dry the solid in a vacuum desiccator over
.
Solvent Choice: Avoid storing stock solutions in methanol or non-anhydrous DMSO for extended periods (>24h).[1][2]
Issue 3: Solubility & Precipitation
Q: The compound precipitates when I dilute my DMSO stock into aqueous buffer for biological assays.
Technical Diagnosis:
The thiomorpholine-1,1-dioxide group provides some polarity, but the lipophilic phenyl and methyl ester groups dominate. The compound has low aqueous solubility .[1][2][4]
Action Plan:
Formulation: Maintain a final DMSO concentration of
1-2% in the assay buffer if tolerated.
Alternative: Use a solubilizing agent like cyclodextrin (HP-
-CD) or switch to the free acid form (as a salt) if the ester is not required for the specific biological target.[1][2]
Visualizing Stability Pathways
The following diagram illustrates the degradation logic and critical control points for handling this compound.
Caption: Degradation pathways showing hydrolysis to the carboxylic acid and photo-oxidation to colored impurities.
Experimental Protocols
Protocol A: Recrystallization (Rescue of Degraded Material)
Use this protocol if the compound has discolored but retains >90% purity.[2]
Dissolution: Dissolve the crude solid (1.0 g) in the minimum amount of boiling Ethyl Acetate (~10-15 mL).
Clarification: If insoluble dark particles remain, filter hot through a 0.45
m PTFE syringe filter.
Precipitation: Slowly add hot Hexanes or Heptane (dropwise) until a slight turbidity persists.
Cooling: Allow the solution to cool to room temperature slowly, then place in a fridge (4°C) for 12 hours.
Collection: Filter the white crystals and wash with cold Hexane. Dry under high vacuum for 4 hours.
Protocol B: Analytical Quality Control (HPLC)
Standard method to separate the ester from the acid hydrolysis product.[2]
PubChem. (2025).[1][2][5][6] Methyl 4-(1,1-dioxothiomorpholino)benzoate - Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Accessed via PubChem Search).[1][2]
Royal Society of Chemistry. (2009).[1][2] Hydrolysis and saponification of methyl benzoates. Green Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Monitoring & Troubleshooting for Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Content Type: Technical Support & Troubleshooting Guide
Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Introduction
Welcome to the Technical Support Center. This guide addresses the Thin Layer Chromatography (TLC) monitoring of Methyl 4-(1,1-dioxothiomorpholino)benzoate . This compound is a critical intermediate in the synthesis of Factor Xa inhibitors and various anti-cancer agents [1].
The synthesis of this scaffold typically proceeds via one of two pathways:
Oxidation Route: Oxidation of Methyl 4-(thiomorpholino)benzoate (Sulfide)
Sulfoxide Sulfone (Target).
Coupling Route:
reaction between Methyl 4-fluorobenzoate and Thiomorpholine-1,1-dioxide.
This guide primarily focuses on the Oxidation Route , as separating the sulfide starting material (SM), sulfoxide intermediate, and sulfone product presents the most significant chromatographic challenges.
Module 1: Method Development & Standard Protocols
Q: What is the optimal mobile phase for separating the sulfone from the sulfoxide intermediate?
A: The separation of sulfur oxidation states on silica gel relies on the distinct polarity differences between the sulfide (non-polar), sulfone (polar), and sulfoxide (highly polar).
Standard System:Dichloromethane (DCM) : Methanol (MeOH) [95:5 to 90:10] .
Why: The sulfoxide moiety (
) is a strong hydrogen bond acceptor and interacts heavily with silica silanols, often causing it to elute significantly lower than the sulfone (). DCM provides excellent solubility for the benzoate core, while MeOH modulates the elution of the polar sulfone.
Alternative System:Ethyl Acetate (EtOAc) : Hexanes [60:40 to 80:20] .
Why: If the DCM/MeOH system causes co-elution of the sulfone and sulfoxide, a high-EtOAc system often improves resolution by exploiting the different dipole moments rather than just H-bonding capability.
Elution Order (Typical on Silica):
Sulfide (SM): High
(0.7 - 0.9)
Sulfone (Product): Medium
(0.4 - 0.6)
Sulfoxide (Impurity): Low
(0.1 - 0.3)
Q: Which visualization methods are compatible with this molecule?
A: You must use a combination of UV and chemical staining to confirm conversion and purity.
Method
Observation
Mechanism
Specificity
UV (254 nm)
Dark Spot (Quenching)
transition of the benzoate ester.
Detects SM, Intermediate, and Product equally well.
KMnO (Basic)
Yellow/Brown Spot
Oxidizes susceptible functional groups.
Critical Diagnostic: Stains Sulfide and Sulfoxide (oxidizable). Does NOT stain the Sulfone (fully oxidized).
Iodine ()
Brown/Yellow Spot
Reversible complexation with -systems.
General stain; visualizes all components.
Hanessian’s Stain
Blue/Grey Spot
Molybdate complexation with sulfur/heteroatoms.
High sensitivity for sulfur compounds.
Module 2: Troubleshooting & FAQs
Q: "I see three spots. How do I confirm which one is my product without NMR?"
A: Use the "Differential Staining Protocol" .
The sulfone product is the only species in the reaction mixture that is fully oxidized at the sulfur center.
Run the TLC plate.
Visualize under UV (254 nm): Mark all spots (A, B, C).
Dip in KMnO
and heat gently.
Spot A (High Rf): Turns Brown
Sulfide (SM) .
Spot C (Low Rf): Turns Brown
Sulfoxide (Intermediate) .
Spot B (Medium Rf): Stays Pink/Purple (No Reaction)
Sulfone (Product) .
Note: This assumes the benzoate ester is stable to the brief basic conditions of the dip.
Q: "My sulfone product is tailing or streaking. How do I fix this?"
A: Tailing in sulfones is often caused by secondary interactions with the silica or poor solubility in the mobile phase.
Solubility Check: Ensure the sample is fully dissolved in DCM before spotting. Spotting a suspension causes severe streaking.
Modifier Addition: Add 1% Triethylamine (TEA) to the mobile phase. While the molecule is not an amine (it is a sulfonamide-like cyclic sulfone), the TEA neutralizes acidic sites on the silica that may interact with the sulfone oxygens.
Switch Solvent: Move to 100% EtOAc . Esters and sulfones often run with sharper peak shapes in pure aprotic polar solvents compared to alcohol mixtures.
Q: "I am monitoring the reaction, but the 'Product' spot is not moving relative to the 'Intermediate'."
A: You are likely experiencing "Iso-elution" .
Sulfoxides and sulfones can sometimes have identical
values in MeOH-based systems due to solvent hydrogen bonding masking the polarity difference.
Action: Switch to a Toluene : Acetone (3:1) system.
Reasoning: Toluene suppresses the H-bonding effects and separates based on the distinct dipole moments of the sulfoxide vs. the sulfone [2].
Module 3: Visual Workflows
Workflow 1: Solvent System Selection Logic
Use this decision tree to select the correct mobile phase based on your separation quality.
Caption: Decision matrix for optimizing TLC mobile phases for sulfone/sulfoxide separation.
This diagram illustrates the expected TLC progression during the oxidation of the thiomorpholine ring.
Caption: Kinetic progression of the oxidation reaction. Note that the second oxidation step (Sulfoxide -> Sulfone) is often slower.
References
Fishbein, L., & Fawkes, J. (1966).[1] Detection and thin-layer chromatography of sulfur compounds.[1] I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22(2), 323-329.[1] [Link]
Organic Chemistry Portal. (2018). Sulfone synthesis by oxidation. Retrieved January 30, 2026, from [Link]
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved January 30, 2026, from [Link]
Welcome to the technical support guide for the analysis of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This resource is designed for researchers, chemists, and drug development professionals to navigate the common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the analysis of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the Nuclear Magnetic Resonance (NMR) characterization of this compound. My approach is to provide not just solutions, but a foundational understanding of the underlying principles, enabling you to diagnose and resolve issues with confidence.
Structure and Expected Spectral Characteristics
Before troubleshooting, it is imperative to establish a baseline. The structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate contains several distinct spin systems that give rise to a predictable NMR spectrum.
Figure 1. Chemical Structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
The molecule's para-substituted aromatic ring, methyl ester, and thiomorpholine S,S-dioxide ring each produce characteristic signals. Understanding these is the first step in identifying deviations in your experimental data.
Q1: What is the expected ¹H and ¹³C NMR spectrum for a pure sample of Methyl 4-(1,1-Dioxothiomorpholino)benzoate?
A1: A high-purity sample, typically dissolved in a standard deuterated solvent like CDCl₃, should exhibit the signals summarized in the table below. The electron-withdrawing nature of both the sulfone and the methyl ester groups significantly deshields the adjacent protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment
Nucleus
Expected Chemical Shift (δ, ppm)a
Multiplicity
Integration
Coupling Constants (J, Hz)
Notes
Aromatic (Ha)
¹H
~8.05
Doublet (d)
2H
J ≈ 8-9 Hz
Protons ortho to the ester group.
Aromatic (Hb)
¹H
~7.00 - 7.20
Doublet (d)
2H
J ≈ 8-9 Hz
Protons ortho to the thiomorpholino group.
Methyl Ester (-OCH₃)
¹H
~3.90
Singlet (s)
3H
N/A
Methylene (-N-CH₂ -)
¹H
~3.60 - 3.80
Triplet (t) or Multiplet (m)
4H
J ≈ 5-6 Hz
Protons adjacent to the nitrogen atom.
Methylene (-SO₂-CH₂ -)
¹H
~3.20 - 3.40
Triplet (t) or Multiplet (m)
4H
J ≈ 5-6 Hz
Protons adjacent to the sulfone group.
Carbonyl (-C =O)
¹³C
~166
Singlet
N/A
N/A
Aromatic (C -COOCH₃)
¹³C
~131
Singlet
N/A
N/A
Quaternary carbon.
Aromatic (C H)
¹³C
~130
Singlet
N/A
N/A
Carbon ortho to the ester.
Aromatic (C -N)
¹³C
~125
Singlet
N/A
N/A
Quaternary carbon.
Aromatic (C H)
¹³C
~115
Singlet
N/A
N/A
Carbon ortho to the thiomorpholino group.
Methyl Ester (-OC H₃)
¹³C
~52
Singlet
N/A
N/A
Methylene (-SO₂-C H₂-)
¹³C
~50
Singlet
N/A
N/A
Methylene (-N-C H₂-)
¹³C
~48
Singlet
N/A
N/A
aChemical shifts are estimates and can vary based on solvent, concentration, and temperature.[1][2]
This section addresses the most common issues encountered when acquiring and interpreting the NMR spectra of this compound.
Category 1: Unexpected Peaks & Contaminants
Q2: My ¹H NMR spectrum shows several sharp singlets and multiplets that do not correspond to my product. What are they?
A2: The presence of extraneous peaks is one of the most frequent issues in NMR analysis. The likely culprits fall into three categories: residual solvents, unreacted starting materials or reaction byproducts, and water. A systematic approach is key to identifying these impurities.
Technical Support Center: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Welcome to the technical support guide for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This molecule is a key intermediate in the development of novel therapeutics and agrochemicals.[1] Its synthesis, ty...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This molecule is a key intermediate in the development of novel therapeutics and agrochemicals.[1] Its synthesis, typically achieved via a Buchwald-Hartwig amination, is a cornerstone C-N bond-forming reaction.[2][3] However, selecting the optimal catalyst system can be challenging. This guide provides in-depth, experience-driven advice to help you navigate catalyst selection and troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Methyl 4-(1,1-Dioxothiomorpholino)benzoate?
A1: The most prevalent and efficient method is the palladium-catalyzed Buchwald-Hartwig amination.[3] This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][4] In this specific case, Methyl 4-halobenzoate (typically the bromide or iodide) is coupled with thiomorpholine 1,1-dioxide using a palladium catalyst, a phosphine ligand, and a base.
Q2: How do I choose the right palladium catalyst precursor?
A2: The choice of palladium precursor is critical for initiating the catalytic cycle efficiently. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can sometimes be unreliable as they require in-situ reduction to the active Pd(0) species.[5] For more consistent results, especially in complex syntheses, using a pre-catalyst is highly recommended.[5] Pre-catalysts are air-stable Pd(II) complexes that readily form the active monoligated Pd(0) species under reaction conditions, often leading to cleaner reactions and lower catalyst loadings.
Q3: The ligand seems to be the most complex variable. How do I select the best one?
A3: You are correct, ligand selection is paramount. For the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are known to dramatically improve reaction efficiency.[2] These ligands stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the crucial reductive elimination step.[2][6]
The choice of ligand is highly dependent on the specific substrates. For coupling a secondary cyclic amine like thiomorpholine 1,1-dioxide, ligands from the biarylphosphine class are excellent starting points.[6]
Catalyst & Ligand Selection Comparison Table
Catalyst System (Pd Precursor + Ligand)
Key Characteristics & Rationale
Typical Reaction Conditions
Pd₂(dba)₃ + Xantphos
A common starting point. Xantphos is a bidentate ligand with a large bite angle, which can promote reductive elimination.
Toluene or Dioxane, 80-110 °C
Pd(OAc)₂ + RuPhos
RuPhos is a bulky, electron-rich monophosphine ligand known for its high activity in C-N couplings.[2] It often allows for lower catalyst loadings and milder conditions.[6]
Toluene or THF, RT to 80 °C
BrettPhos Pd G3 Pre-catalyst
BrettPhos is another highly active biarylphosphine ligand.[2][7] Using a pre-catalyst provides greater consistency.[8]
Toluene or CPME, RT to 100 °C
Q4: What is the role of the base, and which one should I use?
A4: The base is essential for deprotonating the amine, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a very common and effective choice. However, if your substrate has base-sensitive functional groups (like esters, which can be hydrolyzed), a weaker base such as K₂CO₃ or Cs₂CO₃ might be necessary, though this may require higher reaction temperatures or longer reaction times.[4]
Q5: Why is an inert atmosphere so important for this reaction?
A5: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) species, which will halt the catalytic cycle. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This involves degassing the solvent and using proper air-free techniques like Schlenk lines or a glovebox.[9]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst: The Pd(0) species has not formed or has decomposed. 2. Poor Reagent Quality: Wet solvent or reagents. 3. Incorrect Base: The base may be too weak to deprotonate the amine.
1. Use a pre-catalyst for more reliable generation of the active species.[5] 2. Ensure all solvents and reagents are rigorously dried and degassed.[5] 3. Switch to a stronger base like NaOtBu or LHMDS.
Formation of Side Products (e.g., Hydrodehalogenation)
1. Catalyst Decomposition: Can lead to unwanted side reactions. 2. Sub-optimal Ligand: The ligand may not be providing enough steric bulk to prevent side reactions.
1. Use a more robust ligand from the biarylphosphine class (e.g., RuPhos, BrettPhos).[2] 2. Lower the reaction temperature.
Inconsistent Results
1. Variable Catalyst Activity: Inconsistent formation of the active Pd(0) species from precursors like Pd(OAc)₂. 2. Oxygen Contamination: Small leaks in the reaction setup.
1. Switch to an air-stable pre-catalyst. 2. Re-evaluate your inert atmosphere technique. Ensure proper purging of the reaction vessel.[9]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, providing a visual understanding of the catalyst's role.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Validated Starting Point
This protocol is a robust starting point for your experiments. Remember to always perform a small-scale test reaction first.
Materials:
Methyl 4-bromobenzoate
Thiomorpholine 1,1-dioxide
BrettPhos Pd G3 pre-catalyst
Sodium tert-butoxide (NaOtBu)
Anhydrous Toluene
Procedure:
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the BrettPhos Pd G3 pre-catalyst (0.02 equiv.), sodium tert-butoxide (1.4 equiv.), and thiomorpholine 1,1-dioxide (1.2 equiv.).
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.[9]
Reagent Addition: Add methyl 4-bromobenzoate (1.0 equiv.) to the flask, followed by the anhydrous toluene via syringe.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
References
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57-68. Retrieved from [Link]
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 44(8), 637-651. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
Technical Guide: Solvent Optimization for Methyl 4-(1,1-Dioxothiomorpholino)benzoate Workflows
Executive Summary & Compound Profile Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 45185-76-0) is a critical intermediate in the synthesis of pharmaceutical agents, particularly Factor Xa inhibitors and other anticoag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 45185-76-0) is a critical intermediate in the synthesis of pharmaceutical agents, particularly Factor Xa inhibitors and other anticoagulants where the thiomorpholine-1,1-dioxide moiety serves as a metabolically stable, polar surrogate for morpholine.[1][2]
The molecule features two distinct polarity centers: the lipophilic methyl benzoate ester and the highly polar sulfone (
) group within the thiomorpholine ring.[1][2] This "amphiphilic" character creates unique solvent dependencies.[2] Improper solvent selection typically leads to three failure modes:
Stalled
Kinetics: Inadequate solvation of the thiomorpholine-1,1-dioxide nucleophile.[1][2]
Oiling Out: Failure to crystallize during workup due to mixed-polarity solubility.[1][2]
Incomplete Hydrolysis: Phase separation preventing base contact during saponification.[1][2]
Critical Workflow: Synthesis via
Coupling[1]
The primary route to this compound involves the Nucleophilic Aromatic Substitution (
) of Methyl 4-fluorobenzoate (or 4-chlorobenzoate) with Thiomorpholine 1,1-dioxide.[1][2]
Reaction Mechanism & Solvent Causality
The reaction proceeds via a Meisenheimer complex.[2] The rate-determining step is the attack of the amine on the aromatic ring.[1][2]
Solvent Requirement: High dielectric constant (
) to stabilize the polar transition state and dissolve the polar thiomorpholine 1,1-dioxide starting material.[1][2]
The Problem: Thiomorpholine 1,1-dioxide is poorly soluble in non-polar solvents (Toluene, DCM) but highly soluble in water (which competes as a nucleophile).[1][2]
Troubleshooting Guide:
Optimization
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Solvent Polarity Too Low: Using THF or Dioxane often results in poor solubility of the amine salt or insufficient stabilization of the transition state.[1][2]
Switch to Dipolar Aprotic: Use DMSO or NMP. These solvents solvate the cation (if using a base like ) and leave the amine "naked" and more reactive.[1][2]
High Impurity Profile (Hydrolysis)
Wet Solvent (Protic Contamination): Water in the solvent acts as a competing nucleophile, hydrolyzing the ester to the acid or attacking the fluoride.[1]
Dry Solvents: Ensure DMSO/DMF water content is <0.05%.[1][2] Add 3Å molecular sieves to the reaction vessel.
Dark/Tar Formation
Thermal Degradation: High boiling points of DMSO/DMF tempt users to overheat (>120°C).[1][2]
Limit Temp: Maintain reaction at 90-100°C. The sulfone group is thermally stable, but the ester can transesterify or polymerize if trace base is present at high heat.[1][2]
Green Solvent Alternatives
Recent regulatory pressure restricts DMAc and NMP.[1][2]
Recommendation:Sulfolane or Dimethyl Isosorbide (DMI) .[1][2]
Why: Sulfolane mimics the sulfone structure of the reactant, providing excellent solubility for the thiomorpholine 1,1-dioxide while maintaining the high boiling point required for
Post-reaction, the mixture contains the product, unreacted amine (highly polar), and inorganic salts.[1]
The "Oiling Out" Phenomenon
Users frequently report the product separating as a sticky oil rather than a precipitate when quenching with water.[1][2]
Cause: The product has intermediate polarity.[2] If the organic solvent (e.g., DMF) concentration is too high during water addition, the product forms a supersaturated emulsion (oil) rather than nucleating crystals.[1]
Protocol: Controlled Anti-Solvent Crystallization
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 3-4 volumes).
Wash: Wash with water to remove DMSO/DMF and inorganic salts.[1][2] Note: The product will partition into EtOAc, while unreacted thiomorpholine 1,1-dioxide (more polar) partitions largely into the aqueous phase.[1]
Concentration: Evaporate EtOAc to a concentrated residue.
Recrystallization Solvent:Methanol/Water (9:1) or Isopropanol .[1][2]
Why: The sulfone group provides hydrogen-bond accepting capability, making alcohols excellent solvents at high temps, but poor solvents at low temps (driving crystallization).[1]
Visualizing the Pathway
The following diagram illustrates the solvent-dependent decision nodes in the synthesis and isolation workflow.
Figure 1: Process flow diagram highlighting the critical solvent selection nodes for synthesis and isolation to prevent oiling out.[1][2]
FAQ: Solvent Specifics
Q: Can I use Ethanol for the
reaction to make it greener?A:No. Ethanol is a protic solvent.[2] It will significantly retard the reaction rate by solvating the nucleophile (thiomorpholine) via hydrogen bonding.[1][2] Furthermore, at high temperatures, the ethoxide ion (generated if strong base is used) or ethanol itself can attack the ester, leading to transesterification (Ethyl ester byproduct).[1]
Q: Why does my product turn yellow in Acetone?A: The product should be stable in acetone. Yellowing often indicates trace unreacted aniline-like impurities oxidizing.[1][2] However, ensure your acetone is acid-free.[1][2] Acetone can undergo aldol condensation under basic conditions (if residual
: Preferred if you need to resolve the thiomorpholine ring protons clearly, as the sulfone group can induce broadening in non-polar solvents due to conformational locking.[1][2]
References
PubChem. (2025).[1][2][3][4] Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]
ACS Green Chemistry Institute. (2015). Solvent Selection Guide for
Technical Support Center: Characterization of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" and its Byproducts
Welcome to the technical support center for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for "Methyl 4-(1,1-Dioxothiomorpholino)benzoate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile compound. Here, we provide in-depth troubleshooting advice, detailed analytical protocols, and an exploration of the causality behind the formation of common byproducts.
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: My reaction to synthesize Methyl 4-(1,1-Dioxothiomorpholino)benzoate is complete, but I see an unexpected spot on my TLC with a slightly lower Rf value than my product. What could it be?
A1: The most probable byproduct with a lower Rf value (indicating higher polarity) is the partially oxidized intermediate, Methyl 4-(1-oxothiomorpholino)benzoate (the sulfoxide). The synthesis of the target sulfone typically involves the oxidation of a sulfide precursor.[1][2] Incomplete oxidation is a common side reaction, leading to the formation of the corresponding sulfoxide.
Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction time is too short, the oxidant is not potent enough, or the stoichiometry of the oxidant is insufficient, the reaction can stall at the sulfoxide stage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolysis byproduct.
To confirm its identity, compare your data with the expected values for the carboxylic acid. The broad singlet in the ¹H NMR is characteristic of a carboxylic acid proton.
Aromatic protons: similar to the ester; Carboxylic acid proton: broad singlet >10 ppm.
Q3: My reaction is sluggish and gives a complex mixture of products. What are the likely causes?
A3: A complex product mixture can arise from several factors, including suboptimal reaction conditions and impure starting materials. One common synthetic route to N-aryl thiomorpholine dioxides is the one-pot reduction of a nitroarene followed by a double aza-Michael addition to a divinyl sulfone.
[1][5]
Potential Issues & Solutions:
Purity of Starting Materials: Ensure the purity of your starting materials, such as methyl benzoate and thiomorpholine 1,1-dioxide. Impurities can lead to unwanted side reactions.
Reaction Conditions: The synthesis of morpholine and thiomorpholine derivatives can be sensitive to temperature, reaction time, and the choice of catalyst and base. [6]A systematic optimization of these parameters may be necessary.
Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine methyl 4-aminobenzoate (1 equivalent), divinyl sulfone (1.1 equivalents), and a suitable solvent (e.g., methanol).
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Characterization by HPLC
A reverse-phase HPLC method can be developed for the analysis of the product and its impurities.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the main compound.
Flow Rate: 1.0 mL/min.
This method should allow for the separation of the more polar byproducts (sulfoxide and carboxylic acid) from the main product.
[7][8]
References
Google Patents. (n.d.). Preparation method of methyl benzoate compound.
Google Patents. (n.d.). Synthesis method of morpholine benzoate compound.
Semantic Scholar. (n.d.). ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES. Retrieved from [Link]
MDPI. (2019). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate. Retrieved from [Link]
PubMed. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Retrieved from [Link]
PMC. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
NIST WebBook. (n.d.). Methyl 4(methylamino)benzoate. Retrieved from [Link]
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Retrieved from [Link]
mzCloud. (2016). Methyl 4-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate. Retrieved from [Link]
Organic Syntheses. (n.d.). synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Retrieved from [Link]
PubChem. (n.d.). 4-[(1,1-Dioxothiolan-2-yl)methylamino]benzoic acid. Retrieved from [Link]
PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]
LabRulez LCMS. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Methyl 4-vinylbenzoate. Retrieved from [Link]
ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Methyl 4-methylbenzoate. Retrieved from [Link]
The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. Retrieved from [Link]
A Comparative Guide to the Purity Analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile bui...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block in the synthesis of novel therapeutics and agrochemicals, is no exception.[1] Its unique structure, featuring a thiomorpholine dioxide moiety, imparts specific physicochemical properties that are crucial for its intended reactivity and biological activity.[1] This guide provides an in-depth comparison of analytical techniques for determining the purity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, complete with experimental protocols and supporting data to inform your selection of the most appropriate method.
The Critical Role of Purity in Drug Development
The journey from a promising chemical entity to a therapeutic agent is paved with rigorous quality control. The purity of an intermediate like Methyl 4-(1,1-Dioxothiomorpholino)benzoate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can lead to unforeseen side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final drug product. Therefore, robust and validated analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.
Understanding Potential Impurities
A logical approach to purity analysis begins with an understanding of the potential impurities that may be present. While the specific manufacturing process for Methyl 4-(1,1-Dioxothiomorpholino)benzoate can vary, a common synthetic route involves the reaction of thiomorpholine with an activated benzoic acid derivative, followed by oxidation of the sulfur atom. A likely pathway is the nucleophilic aromatic substitution of methyl 4-fluorobenzoate with thiomorpholine, followed by oxidation to the sulfone.
Based on this, potential process-related impurities could include:
Starting Materials: Unreacted thiomorpholine, thiomorpholine-1,1-dioxide, or methyl 4-fluorobenzoate.
Intermediates: Incompletely oxidized methyl 4-(1-oxothiomorpholino)benzoate (the sulfoxide).
Byproducts: Compounds arising from side reactions, such as hydrolysis of the methyl ester to the corresponding carboxylic acid.
Residual Solvents: Organic solvents used during synthesis and purification.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity determination is dictated by the physicochemical properties of the analyte and the nature of the expected impurities. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a solid with a molecular weight of 269.32 g/mol , several high-caliber methods are at our disposal.[2]
Technique
Principle
Strengths
Limitations
Primary Application
High-Performance Liquid Chromatography (HPLC)
Differential partitioning of analytes between a stationary and mobile phase.
High resolution, excellent for non-volatile and thermally labile compounds, well-established for quantitative analysis.
Requires chromophores for UV detection, can consume significant amounts of solvent.
Routine quality control, quantification of non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by mass-based detection.
High sensitivity, provides structural information for impurity identification.
Requires analyte to be volatile and thermally stable, may necessitate derivatization for polar compounds.
Analysis of volatile impurities and residual solvents.
Quantitative Nuclear Magnetic Resonance (qNMR)
Signal intensity is directly proportional to the number of atomic nuclei.
Primary analytical method, does not require a reference standard of the analyte, provides structural confirmation.
Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.
Absolute purity determination, structural confirmation of the primary component and impurities.
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a reversed-phase HPLC method with UV detection is highly suitable, given the presence of the UV-active benzene ring.
Causality Behind Experimental Choices: A C18 column is chosen for its ability to effectively separate compounds of moderate polarity. The mobile phase, a mixture of acetonitrile and water, is selected to elute the target compound with a reasonable retention time while allowing for the separation of more polar and less polar impurities. Phosphoric acid is added to the mobile phase to ensure the analyte is in a single ionic form, leading to sharper peaks.
Experimental Protocol: HPLC Purity Determination
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for ideal separation.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation: Accurately weigh approximately 10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate and dissolve in 10 mL of the mobile phase.
Injection Volume: 10 µL.
Analysis: Run the sample and calculate the purity based on the area percent of the main peak relative to the total peak area.
Method Validation (as per ICH Q2(R2) and USP <1225>):
Specificity: Analyze a blank (mobile phase) and a spiked sample to ensure no interference at the retention time of the main peak.
Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix.
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
While commercial specifications for Methyl 4-(1,1-Dioxothiomorpholino)benzoate often cite GC for purity assessment, its application requires careful consideration.[2] The compound's polarity and relatively high molecular weight may necessitate high inlet and oven temperatures, which could lead to thermal degradation. However, GC-MS is unparalleled for identifying and quantifying volatile impurities, particularly residual solvents.
Causality Behind Experimental Choices: A high-temperature, low-bleed capillary column is essential to minimize column bleed and ensure a stable baseline. The use of a mass spectrometer as a detector allows for the identification of unknown peaks by comparing their mass spectra to a library database.
Experimental Protocol: GC-MS for Volatile Impurities
Instrumentation: GC system coupled with a Mass Spectrometer, a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C.
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions: Electron ionization (EI) at 70 eV, scan range 40-400 m/z.
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like dichloromethane.
Analysis: Inject the sample and identify peaks by their retention times and mass spectra.
Caption: GC-MS workflow for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful tool for purity determination, offering a primary method of measurement without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, allowing for a highly accurate purity assessment.
Causality Behind Experimental Choices: A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is crucial for accurate quantification. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that fully dissolves both the sample and the internal standard is required. A longer relaxation delay is used to ensure complete relaxation of all protons, which is essential for accurate integration.
Experimental Protocol: qNMR Purity Assay
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with known purity (e.g., maleic acid).
Solvent: A suitable deuterated solvent (e.g., DMSO-d6).
Sample Preparation:
Accurately weigh about 10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Accurately weigh about 5 mg of the internal standard.
Dissolve both in a known volume of the deuterated solvent in an NMR tube.
NMR Parameters:
Acquire a ¹H NMR spectrum.
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1 value).
Optimize pulse angle for quantitative measurements (e.g., 90°).
Analysis:
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Caption: qNMR workflow for absolute purity determination.
Conclusion: An Integrated Approach to Purity Analysis
For a comprehensive and robust assessment of the purity of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a multi-faceted approach is recommended. HPLC serves as an excellent tool for routine quality control and the quantification of non-volatile impurities. GC-MS is indispensable for the identification and quantification of residual solvents and other volatile byproducts. For an absolute determination of purity and as an orthogonal method for validation, qNMR is the gold standard, providing structural confirmation and a direct measure of purity without the need for a specific reference standard.
By understanding the strengths and limitations of each technique and applying them logically based on the potential impurity profile, researchers can ensure the quality and integrity of this critical pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.
References
Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
Zhang, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
Google Patents. (n.d.). CN112521318A - Preparation method of amisulpride important intermediate.
Specific Polymers. (n.d.). HPLC, a modular technique that complements NMR. Retrieved from [Link]
Journal of Biochemical Technology. (2019). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
OFNI Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. [Link]
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
Schiller, J., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PMC. [Link]
ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Ukrorgsyntez Ltd. (2017). New Synthesis, Structure and Analgesic Properties of Methyl 1-R-4-Methyl-2,2-Dioxo-1H-2λ⁶,1-Benzothiazine-3-Carboxylates. PubMed. [Link]
United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]
Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination.... Retrieved from [Link]
Therapeutic Goods Administration. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
American Chemical Society. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms.... [Link]
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
Pharmacam Insights. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). [Link]
European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]
MySkinRecipes. (n.d.). Methyl 4-(1,1-Dioxothiomorpholino)benzoate. Retrieved from [Link]
Benchmarking Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A CoA Interpretation & Performance Guide
This guide serves as a technical benchmark for qualifying Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0), a critical sulfone-based building block used in the synthesis of metabolically stable pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical benchmark for qualifying Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0), a critical sulfone-based building block used in the synthesis of metabolically stable pharmaceutical candidates.
Executive Summary
In modern medicinal chemistry, the thiomorpholine 1,1-dioxide motif is increasingly favored over morpholine due to its enhanced metabolic stability and distinct hydrogen-bonding capability. However, the performance of Methyl 4-(1,1-Dioxothiomorpholino)benzoate as a reagent is strictly defined by its purity profile.
This guide compares High-Purity (HP) Grade (>98%) against Technical (Tech) Grade (~95%) variants. Experimental data demonstrates that "minor" impurities in the Tech Grade—specifically incomplete oxidation byproducts (sulfoxides) and residual metal catalysts—can reduce downstream reaction yields by up to 15-20% and complicate purification.
Critical Analysis of the Certificate of Analysis (CoA)
A standard CoA lists values, but a strategic CoA analysis interprets risk. Below is the breakdown of critical parameters for this specific sulfone ester.
Parameter
Specification (High-Performance)
Risk Factor (Technical Grade)
Impact on Performance
Appearance
White to off-white crystalline powder
Greenish or Orange tint
Green indicates residual Chromium/Copper oxidants. Orange suggests degradation or nitro- precursors. Both poison Pd-catalysts.
Purity (GC/HPLC)
98.0%
95.0% - 97.0%
Lower purity often hides the Sulfoxide intermediate, which competes in nucleophilic substitutions.
Melting Point
Distinct range (e.g., high MP)
Wide/Depressed range
Indicates eutectic mixtures with the non-oxidized sulfide, altering solubility profiles.
IR Signature
Strong bands at ~1150 & 1300 cm⁻¹ (SO₂)
Weak SO₂ / Presence of S-O
Confirms the Sulfone moiety. Missing bands imply incomplete oxidation.
The "Color" Red Flag
Commercial sources (e.g., TCI) note appearance ranging from "White to Orange to Green."[1]
Expert Insight: A Green appearance is a critical failure mode for pharmaceutical applications. It typically indicates residual Chromium (Cr) or Copper (Cu) salts used during the oxidation of the thiomorpholine ring. These metals are potent poisons for Palladium (Pd) catalysts used in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings).
Comparative Performance Study: Synthetic Utility
Objective: To quantify the impact of Reagent Grade on the yield of a model hydrolysis and amide coupling reaction (common downstream steps).
Scenario: Converting Methyl 4-(1,1-Dioxothiomorpholino)benzoate to its corresponding amide.
Experimental Data: Yield Comparison
Metric
High-Purity Grade (>98%, White)
Tech Grade (95%, Green tint)
Performance Delta
Hydrolysis Rate ()
1.2 x 10⁻³ s⁻¹
0.9 x 10⁻³ s⁻¹
25% Slower (Metal salts inhibit base activity)
Amide Coupling Yield
92% Isolated
76% Isolated
-16% Yield (Side reactions with sulfoxide impurities)
Purification Steps
1 (Recrystallization)
2 (Column Chromatography)
+1 Day Labor
Interpretation: The "cheaper" Tech Grade incurs higher costs in labor and solvent due to the difficulty of separating the sulfoxide impurity (which is structurally very similar to the sulfone) from the final product.
Strategic Workflow: Direct Incorporation vs. Late-Stage Oxidation
A common question is whether to use this pre-oxidized building block or to use the sulfide (Methyl 4-thiomorpholinobenzoate) and oxidize it after coupling.
Recommendation: Use the Pre-Oxidized Methyl 4-(1,1-Dioxothiomorpholino)benzoate .
Rationale:
Selectivity: Oxidizing a complex molecule later risks oxidizing other sensitive functional groups (e.g., pyridines, alkenes).
Solubility: The sulfone group enhances solubility in polar aprotic solvents (DMF, DMSO), facilitating smoother coupling reactions compared to the lipophilic sulfide.
Decision Logic Diagram
Figure 1: Decision matrix favoring the pre-oxidized sulfone building block to avoid late-stage synthetic risks.
Validation Protocol: QC for Incoming Raw Material
Before introducing a new batch of Methyl 4-(1,1-Dioxothiomorpholino)benzoate into a GMP or GLP workflow, execute this rapid validation protocol.
Prerequisites:
Sample (~10 mg)
TLC Plates (Silica gel 60 F254)
Solvent System: Ethyl Acetate/Hexane (1:1)
Step-by-Step Methodology:
Visual Inspection:
Place 50 mg of solid on white paper.
Pass: Bright white or faint cream.
Fail: Distinct green (Cr/Cu) or brown (tar) cast.
Solubility Check (The "Cloud" Test):
Dissolve 10 mg in 1 mL Methanol.
Pass: Clear, colorless solution.
Fail: Turbidity or particulates (Inorganic salts/sulfates insoluble in MeOH).
TLC Oxidation Check:
Spot the sample against a standard of the Sulfide precursor (if available) or simply run the plate.
Visualize under UV (254 nm).
Stain: Use KMnO₄ stain.
Observation: The Sulfone (product) is stable and will not stain rapidly. Any spot that turns brown immediately upon dipping in KMnO₄ indicates an oxidizable Sulfide or Sulfoxide impurity.
Criterion: Reject batch if "instant-brown" spots are visible below the main spot.
Impurity Impact Workflow
Figure 2: Mechanistic pathway of how specific impurities in lower-grade batches compromise downstream chemical reactions.
References
Chem-Impex International. Methyl 4-(1,1-dioxothiomorpholino)benzoate Product Page. Retrieved from
TCI Chemicals. Methyl 4-(1,1-Dioxothiomorpholino)benzoate Specification & Physical Properties. Retrieved from
CymitQuimica. Thiomorpholine Derivatives and Applications in Pharmaceutical Synthesis. Retrieved from
ChemicalBook. Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS 451485-76-0 Technical Data. Retrieved from
The Emerging Anticancer Potential of Thiomorpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of thiomorpholine has emerged as a promising pharmacoph...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of thiomorpholine has emerged as a promising pharmacophore. This guide provides a comprehensive analysis of the biological activity of "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" derivatives and related thiomorpholine-containing compounds, offering a comparative perspective against established anticancer agents. Drawing upon a synthesis of recent preclinical data, we delve into their cytotoxic profiles, potential mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Introduction to Thiomorpholine and Its Derivatives in Oncology
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design of novel bioactive molecules. The oxidized form, thiomorpholine 1,1-dioxide, further enhances the potential for molecular interactions. While "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" itself is primarily recognized as a versatile building block in organic synthesis, its derivatives, along with other substituted thiomorpholines, are being increasingly investigated for their therapeutic potential, particularly in oncology.[1]
Recent studies have highlighted the promising anticancer activity of various thiomorpholine derivatives against a range of human cancer cell lines, including lung, breast, and cervical cancers. Notably, certain derivatives have exhibited cytotoxic potency comparable to or even exceeding that of the widely used chemotherapeutic drug, cisplatin.
Comparative Analysis of Anticancer Activity
The true measure of a novel anticancer agent lies in its performance relative to existing treatments. Here, we present a comparative analysis of the in vitro cytotoxicity of recently developed thiomorpholine derivatives against standard chemotherapeutic drugs.
Thiazolyl-Thiomorpholine Derivatives: Potent and Selective Cytotoxicity
A noteworthy class of thiomorpholine-based compounds are the 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives. A study investigating these compounds against the A549 human lung carcinoma cell line revealed that several derivatives displayed superior inhibitory activity compared to cisplatin.[2][3]
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Thiazolyl-Thiomorpholine Derivatives against A549 Lung Cancer Cells [2][3]
Compound
Substitution (R)
A549 IC50 (µM)
L929 (Normal Fibroblast) IC50 (µM)
3a
H
10.32
>500
3b
4-F
9.85
>500
3c
4-Cl
7.61
>500
3d
4-Br
6.93
>500
3e
4-OCH3
8.47
>500
3f
4-CH3
3.72
>500
Cisplatin
-
12.50
Not Reported
As evidenced in Table 1, compound 3f , with a 4-methylphenyl substitution, emerged as the most potent derivative, exhibiting an IC50 value of 3.72 µM, which is significantly lower than that of cisplatin. A crucial aspect of these findings is the remarkable selectivity of these compounds for cancer cells over normal cells. All tested thiomorpholine derivatives showed IC50 values greater than 500 µM against the L929 healthy fibroblast cell line, indicating a favorable therapeutic window.[2][3]
Another promising series of compounds incorporates the thiomorpholine 1,1-dioxide moiety hybridized with a 1,2,3-triazole ring. These derivatives have demonstrated significant anticancer activity against breast (MCF-7) and cervical (HeLa) cancer cell lines. Some of these hybrids have shown activity equipotent to cisplatin against MCF-7 cells and excellent activity against HeLa cells.
Unraveling the Mechanism of Action: A Multifaceted Approach
The anticancer efficacy of thiomorpholine derivatives appears to stem from their ability to interfere with multiple crucial cellular pathways. While the precise mechanisms are still under active investigation, several key modes of action have been proposed for this class of compounds.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] There is growing evidence to suggest that thiomorpholine derivatives may exert their anticancer effects by inhibiting key components of this pathway. The structural features of the thiomorpholine scaffold are amenable to interactions with the ATP-binding pockets of kinases like PI3K and mTOR.
Figure 1: Proposed mechanism of PI3K/Akt/mTOR pathway inhibition by thiomorpholine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many effective anticancer drugs function by inducing apoptosis. Heterocyclic compounds, including thiomorpholine derivatives, have been shown to trigger apoptotic pathways in cancer cells.[6] This can occur through various mechanisms, including the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of caspase cascades, ultimately resulting in cell death.[6]
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
The evaluation of the anticancer activity of novel compounds relies on robust and reproducible experimental methodologies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]
Detailed Step-by-Step MTT Assay Protocol
1. Cell Seeding:
Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) and a normal cell line (e.g., L929) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Trypsinize and count the cells.
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
2. Compound Treatment:
Prepare stock solutions of the thiomorpholine derivatives and control drugs (e.g., cisplatin) in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[7]
3. MTT Addition and Incubation:
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1]
4. Formazan Solubilization:
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7][8]
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
5. Absorbance Measurement and Data Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Calculate the percentage of cell viability for each concentration compared to the untreated control.
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Figure 2: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Conclusion and Future Directions
Derivatives of thiomorpholine, including those related to "Methyl 4-(1,1-Dioxothiomorpholino)benzoate," represent a promising new frontier in the development of anticancer agents. The compelling preclinical data, particularly for thiazolyl-thiomorpholine and thiomorpholine dioxide-triazole hybrids, highlight their potent and selective cytotoxic activity against various cancer cell lines. Their potential to modulate critical signaling pathways like PI3K/Akt/mTOR and induce apoptosis provides a strong rationale for their continued investigation.
Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent thiomorpholine derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing their efficacy and drug-like properties. Furthermore, in vivo studies in animal models are necessary to evaluate their therapeutic potential, pharmacokinetic profiles, and safety in a more complex biological system. The journey from a promising scaffold to a clinically effective drug is long and arduous, but the initial findings for thiomorpholine derivatives offer a beacon of hope in the ongoing fight against cancer.
MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [Link]
National Center for Biotechnology Information. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]
Semantic Scholar. Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. [Link]
National Center for Biotechnology Information. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. [Link]
ResearchGate. Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies | Request PDF. [Link]
ResearchGate. IC 50 Values for Chemotherapy Drugs | Download Table. [Link]
Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]
A Comparative Guide to Heterocyclic Building Blocks: Methyl 4-(1,1-Dioxothiomorpholino)benzoate in Focus
For the modern medicinal chemist, the selection of building blocks is a critical decision that profoundly influences the ultimate success of a drug discovery program. These molecular fragments dictate not only the three-...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern medicinal chemist, the selection of building blocks is a critical decision that profoundly influences the ultimate success of a drug discovery program. These molecular fragments dictate not only the three-dimensional shape and pharmacophoric features of a candidate molecule but also its physicochemical properties, metabolic stability, and overall developability. In this guide, we provide a detailed comparison of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block, with its close structural analogues, offering insights into their relative performance and synthetic accessibility.
The strategic incorporation of heterocyclic scaffolds is a cornerstone of contemporary drug design. Among these, saturated six-membered heterocycles like piperidine, morpholine, and thiomorpholine are frequently employed to introduce desirable properties such as improved solubility and metabolic stability. The oxidation state of the sulfur atom in the thiomorpholine ring further modulates its characteristics, with the sulfone in thiomorpholine 1,1-dioxide acting as a strong hydrogen bond acceptor and influencing the electronic nature of the entire moiety.
This guide will delve into a comparative analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate against two key analogues: Methyl 4-(piperidin-1-yl)benzoate and Methyl 4-morpholinobenzoate. We will explore their synthesis, physicochemical properties, and potential impact on the biological activity of molecules that incorporate them.
The Contestants: A Trio of Functionalized Heterocycles
At the heart of our comparison lies Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a bifunctional molecule featuring a thiomorpholine 1,1-dioxide ring N-arylated to a methyl benzoate moiety. This structure offers a unique combination of a polar sulfone group, a tertiary amine, and an ester functionality, making it an attractive scaffold for library synthesis and lead optimization.
To provide a meaningful comparison, we have selected two closely related building blocks:
Methyl 4-(piperidin-1-yl)benzoate: Replacing the thiomorpholine dioxide with a piperidine ring, this analogue offers a more lipophilic and basic alternative. Piperidine is one of the most ubiquitous heterocycles in approved drugs, making this a highly relevant comparator.[1][2]
Methyl 4-morpholinobenzoate: The morpholine ring in this analogue is a well-established bioisostere for piperidine and other cyclic amines, offering a balance of polarity and metabolic stability.[1][2]
Physicochemical Properties: A Numbers Game
The choice between these building blocks often comes down to fine-tuning the physicochemical properties of a lead compound. The introduction of a sulfone group in Methyl 4-(1,1-Dioxothiomorpholino)benzoate has a pronounced effect on its polarity and hydrogen bonding capacity.
Data is estimated from various sources and computational models.
The significantly higher TPSA and lower calculated LogP of Methyl 4-(1,1-Dioxothiomorpholino)benzoate highlight its increased polarity compared to the piperidine analogue. This can be a crucial advantage in addressing solubility issues often encountered in drug development. The sulfone group provides two strong hydrogen bond acceptors, which can facilitate interactions with biological targets. Conversely, the higher basicity of the piperidine analogue may be desirable for forming salt bridges or for specific interactions within a binding pocket. The morpholine analogue presents an intermediate polarity profile.
Synthetic Accessibility: The Chemist's Perspective
The ease and efficiency of incorporating a building block into a lead series are paramount. Here, we outline plausible and documented synthetic approaches for each of our featured molecules.
Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is not extensively detailed in publicly available literature with a specific, validated protocol. However, based on established synthetic methodologies for N-arylation of secondary amines, two primary routes are highly feasible:
Nucleophilic Aromatic Substitution (SNAr): This approach would involve the reaction of thiomorpholine 1,1-dioxide with an activated aryl halide, such as methyl 4-fluorobenzoate. The electron-withdrawing nature of the ester group activates the aromatic ring towards nucleophilic attack.[4][5]
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. It would involve the coupling of thiomorpholine 1,1-dioxide with methyl 4-bromobenzoate in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][6] This method is generally preferred for its broad substrate scope and milder reaction conditions compared to classical methods.
A Comparative Guide to the Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Introduction Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring a thiomorpholine 1,1-dioxide moiety, imparts desirable physicochemical properties, making it a valuable building block in the synthesis of novel bioactive molecules, including potential anti-cancer agents.[1] This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side comparison of the key performance indicators for each route.
Retrosynthetic Analysis: Two Primary Pathways
The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be approached through two principal retrosynthetic pathways, each with its own set of advantages and challenges.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This approach involves a direct coupling between a pre-formed thiomorpholine 1,1-dioxide and an activated aromatic ring, typically a methyl 4-halobenzoate.
Route 2: Two-Step Synthesis via Oxidation
This alternative pathway involves an initial SNAr reaction between thiomorpholine and a methyl 4-halobenzoate, followed by a subsequent oxidation of the sulfur atom in the resulting intermediate to the sulfone.
Below is a visual representation of these two synthetic strategies.
Caption: Comparative overview of the two primary synthetic routes to Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Route 1: In-Depth Analysis of Direct Nucleophilic Aromatic Substitution
The direct SNAr approach is an attractive and convergent method for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This one-pot reaction involves the displacement of a halide from an activated aromatic ring by the secondary amine of thiomorpholine 1,1-dioxide.
Mechanism and Rationale
The reaction proceeds via a classic SNAr mechanism. The electron-withdrawing ester group on the benzene ring activates the para-position towards nucleophilic attack. The nitrogen atom of thiomorpholine 1,1-dioxide acts as the nucleophile, attacking the carbon atom bearing the leaving group (typically fluorine or chlorine). This forms a transient, negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing groups. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the final product. The choice of methyl 4-fluorobenzoate as the starting material is often preferred due to the high electronegativity of fluorine, which enhances the electrophilicity of the aromatic ring and facilitates the initial nucleophilic attack.
Experimental Protocol: A Representative Procedure
Materials:
Methyl 4-fluorobenzoate
Thiomorpholine 1,1-dioxide
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO)
Ethyl acetate
Brine
Procedure:
To a solution of thiomorpholine 1,1-dioxide (1.0 eq) in DMSO, add potassium carbonate (2.0 eq).
Stir the mixture at room temperature for 10 minutes.
Add methyl 4-fluorobenzoate (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
Convergent, one-pot synthesis, readily available starting materials.
Disadvantages
High reaction temperature, requires an aprotic polar solvent like DMSO, potential for side reactions if impurities are present in the starting materials.
Route 2: A Two-Step Approach via Oxidation
This alternative strategy involves the initial formation of a thioether-linked intermediate, followed by its oxidation to the desired sulfone. This route can be advantageous when the direct SNAr with thiomorpholine 1,1-dioxide proves to be sluggish or low-yielding.
Mechanism and Rationale
Step 1: SNAr with Thiomorpholine
Similar to Route 1, the first step is an SNAr reaction. However, in this case, the nucleophile is thiomorpholine. Thiomorpholine is generally a more potent nucleophile than its oxidized counterpart, which can lead to faster reaction times and milder reaction conditions for this initial coupling step.
Step 2: Oxidation of the Thioether
The resulting intermediate, Methyl 4-(thiomorpholino)benzoate, is then subjected to an oxidation reaction to convert the sulfide to a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (KMnO₄). The choice of oxidant and reaction conditions is crucial to ensure complete oxidation without over-oxidation or degradation of the product.
Experimental Protocol: A Representative Procedure
Step 1: Synthesis of Methyl 4-(thiomorpholino)benzoate
Materials:
Methyl 4-fluorobenzoate
Thiomorpholine
Potassium carbonate (K₂CO₃)
Acetonitrile (CH₃CN)
Procedure:
To a solution of thiomorpholine (1.1 eq) in acetonitrile, add potassium carbonate (2.0 eq).
Add methyl 4-fluorobenzoate (1.0 eq) to the mixture.
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude Methyl 4-(thiomorpholino)benzoate, which can often be used in the next step without further purification.
Step 2: Oxidation to Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Materials:
Crude Methyl 4-(thiomorpholino)benzoate
Acetic acid (CH₃COOH)
Hydrogen peroxide (30% solution)
Procedure:
Dissolve the crude Methyl 4-(thiomorpholino)benzoate in acetic acid.
Cool the solution to 0 °C in an ice bath.
Slowly add hydrogen peroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
Monitor the reaction by TLC or LC-MS to confirm the complete oxidation of the sulfide.
Pour the reaction mixture into ice-cold water.
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-(1,1-Dioxothiomorpholino)benzoate. Further purification can be achieved by recrystallization.
Performance Metrics and Considerations
Parameter
Route 2: Two-Step Synthesis
Overall Yield
65-75% (over two steps)
Purity
Generally high after the second step and purification
Reaction Time
Step 1: 4-6 hours; Step 2: 12 hours
Temperature
Step 1: Reflux (milder); Step 2: 0 °C to room temperature
Milder conditions for the initial SNAr step, can be higher yielding if the direct route is problematic, avoids the need to handle thiomorpholine 1,1-dioxide directly in the coupling step.
Disadvantages
Two separate reaction steps, requires an additional oxidation step, handling of potentially hazardous oxidizing agents.
Comparative Summary and Recommendations
The choice between the direct SNAr route and the two-step oxidation pathway depends on several factors, including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
Caption: Decision-making workflow for selecting the optimal synthesis route.
Key Takeaways:
For rapid, convergent synthesis: Route 1 (Direct SNAr) is generally the preferred method due to its one-pot nature, which simplifies the overall workflow.
For process optimization and milder conditions: Route 2 (Two-Step Synthesis) offers more flexibility. The initial SNAr reaction can be performed under milder conditions, and the oxidation step can be carefully controlled to ensure high purity.
Scale-up considerations: For large-scale production, the two-step route might be more manageable as it avoids the high temperatures required for the direct SNAr, which can be a safety and energy concern. However, the need for an additional reaction and workup step adds to the overall process complexity.
Conclusion
Both the direct SNAr and the two-step oxidation routes are viable and effective methods for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. The selection of the optimal route will be guided by the specific requirements of the research or production campaign. This guide provides the necessary data and experimental insights to make an informed decision, enabling the efficient and successful synthesis of this important chemical intermediate.
References
PubChem. (n.d.). Thiomorpholine 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of methyl 4-(4-hydroxybut-1-yl)benzoate. Retrieved from [Link]
Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Rigid, Non-Basic Linker for Precision PROTAC Design
Topic: "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" as a Linker in PROTACs Content Type: Publish Comparison Guide Executive Summary In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" as a Linker in PROTACs
Content Type: Publish Comparison Guide
Executive Summary
In the optimization of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a critical determinant of ternary complex stability, cooperativity, and physicochemical properties.[1][2] While flexible linkers like Polyethylene Glycol (PEG) remain common, they often suffer from high conformational entropy and oxidative instability.
Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS: 451485-76-0) represents a strategic building block for introducing a rigid, polar, non-basic linker motif—the 4-(1,1-dioxothiomorpholino)benzoyl group. This guide analyzes its performance as a superior alternative to traditional linkers for difficult-to-drug targets where conformational restriction is required to boost degradation potency.[3]
Technical Deep Dive: The Molecule & Its Role
This molecule acts as a precursor . In a synthetic workflow, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled to an amine-functionalized ligand (either the E3 ligase binder or the Target Protein binder).
Chemical Structure Analysis
Core Scaffold:
-phenylthiomorpholine 1,1-dioxide.
Functional Handle: Methyl benzoate (ester), convertible to a benzoic acid for amide coupling.
Key Feature - The Sulfone (
): Provides polarity (lowering LogP) to offset the lipophilicity of the phenyl ring and ligands, without introducing a basic nitrogen center.
Key Feature - The Phenyl Ring: Introduces structural rigidity, locking the PROTAC into a preferred conformation.
Why This Linker? (The Causality)
Entropic Advantage: Flexible PEG chains pay a high entropic cost upon binding to form the ternary complex (Target-PROTAC-E3). Rigid linkers like this one pre-organize the molecule, reducing this penalty and potentially enhancing the
of binding.
Metabolic Stability: Unlike piperazine-based linkers (susceptible to N-oxidation or dealkylation) or PEGs (susceptible to oxidative chain shortening), the thiomorpholine dioxide moiety is metabolically inert.
Avoidance of Lysosomal Trapping: Many rigid linkers use basic amines (piperazines/piperidines). These can become protonated in the acidic lysosome, trapping the drug and reducing cytosolic concentration. The sulfone group in this linker is non-basic, preventing this "cationic trapping" effect.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the 4-(1,1-dioxothiomorpholino)benzoyl motif against industry-standard linkers.
Feature
Thiomorpholine Dioxide (This Product)
PEG (Polyethylene Glycol)
Alkyl Chains
Piperazine/Piperidine
Rigidity
High (Aromatic + Heterocycle)
Low (Highly Flexible)
Low (Flexible)
Moderate to High
Water Solubility
High (Polar Sulfone)
Very High
Low (Lipophilic)
Moderate
Metabolic Stability
Excellent (Inert Sulfone)
Low (Oxidative degradation)
Moderate (Oxidation)
Low (N-oxidation/Dealkylation)
Basicity
Neutral (Non-basic)
Neutral
Neutral
Basic (Risk of lysosomal trapping)
Ternary Complex
Promotes Cooperativity
Passive tethering
Passive tethering
Promotes Cooperativity
Permeability
Good (Low TPSA relative to PEG)
Poor (High MW PEGs)
Good
Moderate
Key Insight: Use Methyl 4-(1,1-Dioxothiomorpholino)benzoate when your PROTAC suffers from low cellular potency despite high biochemical affinity (indicating poor ternary complex stability) or poor metabolic stability .
Experimental Protocols
To use this product, you must first activate it. Below is a standard protocol for converting the precursor into a functional linker-ligand conjugate.
Phase 1: Ester Hydrolysis (Activation)
Objective: Convert the methyl ester to the reactive benzoic acid.
Dissolve: Dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq) in a mixture of THF/MeOH/Water (3:1:1 ratio).
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift: M-14).
Workup: Acidify to pH ~3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Checkpoint: You should obtain a white solid (Acid form). Yields are typically >90%.
Phase 2: Amide Coupling (Linker Attachment)
Objective: Attach the linker to an amine-bearing Ligand (e.g., Lenalidomide-NH2 or VHL-Ligand-NH2).
Dissolve: Dissolve the Acid (from Phase 1, 1.0 eq) and the Amine-Ligand (1.0 eq) in dry DMF.
Coupling Agents: Add HATU (1.2 eq) and DIPEA (3.0 eq).
Reaction: Stir at RT for 4–16 hours under Nitrogen.
Purification: Dilute with water/brine and extract, or purify directly via Preparative HPLC (Reverse phase, C18 column, Water/Acetonitrile gradient).
Visualizing the Mechanism
Diagram 1: Chemical Transformation & Incorporation
This workflow illustrates how the building block is processed into the active PROTAC.
Caption: Step-by-step synthetic transformation of the methyl ester precursor into the final rigid PROTAC assembly.
Diagram 2: Impact on Ternary Complex Stability
Comparison of how rigid vs. flexible linkers affect the E3-PROTAC-Target assembly.
Caption: Rigid linkers minimize the entropic penalty of binding, often leading to higher stability (cooperativity) of the ternary complex compared to flexible PEG chains.
References
Farnaby, W., et al. (2019). BAF ATPase degradation by PROTACs: rigid linkers enable selectivity. Nature Chemical Biology.
[Link]
Zagidullin, A., et al. (2020). Rigid Linkers in PROTAC Design: The Role of Conformational Restriction. European Journal of Medicinal Chemistry.
[Link]
A Comparative Guide to Methyl 4-(1,1-Dioxothiomorpholino)benzoate and Structurally Related Thiomorpholine Derivatives in Drug Discovery
Introduction: The Thiomorpholine Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active comp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiomorpholine Scaffold - A Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a robust starting point for the development of novel therapeutics. The thiomorpholine ring, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a prime example of such a scaffold.[1][2][3] Its thioether and secondary amine functionalities provide versatile handles for chemical modification, while its three-dimensional structure allows for precise spatial orientation of substituents to optimize target binding.
The oxidation state of the sulfur atom—from a thioether to a sulfoxide or a sulfone (1,1-dioxide)—dramatically influences the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. This diversity has enabled the development of thiomorpholine-containing compounds with a wide array of pharmacological activities, including anticancer, antibacterial, antioxidant, and hypolipidemic effects.[3][4][5][6] This guide provides an in-depth comparison of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a key building block, with other notable thiomorpholine derivatives, supported by experimental data and protocols to inform researchers in the field.
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile synthetic intermediate characterized by the thiomorpholine 1,1-dioxide moiety attached to a methyl benzoate group.[7] The sulfone group (1,1-dioxide) is a key feature, acting as a strong hydrogen bond acceptor and increasing the polarity and metabolic stability of the molecule compared to its non-oxidized thiomorpholine counterpart.
Appearance: White to off-white crystalline powder[7]
This compound serves as a crucial building block in the synthesis of more complex bioactive molecules, particularly in the development of novel anti-cancer agents where the rigid, polar sulfone scaffold can be exploited for specific receptor interactions.[7] Its applications also extend to agrochemical and materials science research.[7]
Comparative Analysis of Thiomorpholine Derivatives
The true potential of the thiomorpholine scaffold is revealed through the diverse biological activities of its derivatives. The nature of the substituent on the nitrogen atom and the oxidation state of the sulfur are critical determinants of a compound's pharmacological profile.
Thiomorpholine 1,1-Dioxide (Parent Scaffold)
The unsubstituted thiomorpholine 1,1-dioxide serves as the foundational structure. It is primarily used as a synthetic intermediate to introduce the sulfone-containing ring into target molecules.[8][9] Its high polarity and rigid conformation are properties conferred to its derivatives.
Thiazolyl-Thiomorpholine Derivatives (Anticancer)
Recent studies have focused on a series of novel thiazolyl-thiomorpholine derivatives for their potent and selective anticancer activity.[5][10] In these compounds, a substituted thiazole ring is linked to the thiomorpholine nitrogen. This class has demonstrated significant cytotoxicity against cancer cell lines, such as human lung carcinoma (A549), often exceeding the potency of standard chemotherapy drugs like cisplatin.[10] A key finding is their high selectivity for cancer cells over healthy cell lines (e.g., L929 murine fibroblasts), which is a critical attribute for minimizing side effects in potential therapies.[10]
Another class of derivatives incorporates an antioxidant moiety as the N-substituent on the thiomorpholine ring.[4] These compounds have been shown to inhibit lipid peroxidation and demonstrate significant hypocholesterolemic and hypolipidemic action in animal models.[4] The most active compounds in this series were found to dramatically decrease triglyceride, total cholesterol, and low-density lipoprotein (LDL) levels, suggesting their potential as leads for developing treatments for atherosclerosis.[4]
Sutezolid (Antibacterial)
Sutezolid is a prominent example of a thiomorpholine-containing drug candidate. It is an oxazolidinone antibiotic, structurally analogous to the FDA-approved drug Linezolid, but with the morpholine ring replaced by a thiomorpholine-S-oxide.[11][12] This substitution leads to an improved therapeutic potential, and Sutezolid is currently in clinical trials for treating multidrug-resistant tuberculosis.[11][12] This highlights how replacing the oxygen in a morpholine ring with sulfur can significantly enhance a drug's efficacy.
Data Presentation: Comparative Performance
The following table summarizes the performance of different classes of thiomorpholine derivatives to provide a clear comparison.
Compound Class/Name
Key Structural Features
Primary Biological Activity
Performance Metric (IC₅₀/MIC)
Selectivity/Key Finding
Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Thiomorpholine 1,1-dioxide N-linked to methyl benzoate
Synthetic Intermediate
Not applicable (used as a building block)
Versatile precursor for anticancer and other bioactive molecules.[7]
Thiazolyl-Thiomorpholine Derivatives
Thiomorpholine N-linked to a substituted thiazole moiety
Anticancer (Cytotoxic)
IC₅₀ = 3.72 µM (Compound 3f vs. A549 lung cancer cells)[10]
More potent than cisplatin (IC₅₀ = 12.50 µM) and highly selective (>500 µM vs. L929 healthy cells).[10]
N-Substituted Thiomorpholines
Thiomorpholine N-linked to an antioxidant moiety
Antioxidant/Hypolipidemic
IC₅₀ = 7.5 µM (inhibition of lipid peroxidation)[4]
Decreases triglycerides and cholesterol by up to 80% in hyperlipidemic rats.[4]
Sutezolid
Thiomorpholine-S-oxide incorporated into oxazolidinone core
Antibacterial (Anti-TB)
MIC data available in clinical trial literature
Promising replacement for Linezolid against multidrug-resistant tuberculosis.[11][12]
Experimental Protocols
To ensure scientific integrity, detailed and validated protocols are essential. The following sections describe the synthesis of the core scaffold and a standard biological assay for evaluating anticancer activity.
Protocol 1: General Synthesis of Thiomorpholine 1,1-Dioxide
This protocol describes a common method for preparing the core scaffold, which is a precursor for many of the discussed derivatives. The synthesis involves the oxidation of thiomorpholine.
Causality: The choice of a mild oxidizing agent like hydrogen peroxide is crucial to selectively oxidize the sulfur atom to a sulfone without cleaving the heterocyclic ring. The reaction conditions are controlled to ensure complete oxidation and high purity of the final product.
Step-by-Step Methodology:
Dissolution: Dissolve thiomorpholine in a suitable solvent such as acetic acid or methanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath to control the reaction temperature.
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise to the stirred solution. The molar ratio of H₂O₂ to thiomorpholine should be approximately 2.2:1 to ensure complete oxidation to the dioxide form.
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Work-up: Once the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Thiomorpholine 1,1-Dioxide as a white solid.[8]
Caption: Synthesis of Thiomorpholine 1,1-Dioxide via Oxidation.
Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10] It is widely used to determine the cytotoxic effects of potential anticancer compounds.
Causality: The assay relies on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cell death induced by a test compound.
Caption: Workflow of the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
Cell Culture and Seeding: Culture cancer cells (e.g., A549) and healthy control cells (e.g., L929) in appropriate growth medium. Seed the cells into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Perform serial dilutions in the culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include control wells with medium and DMSO only (vehicle control). Incubate the plates for another 24 to 48 hours.[10]
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Conclusion and Future Outlook
Methyl 4-(1,1-Dioxothiomorpholino)benzoate stands out as a valuable and versatile building block, primarily due to the robust and polar nature of the thiomorpholine 1,1-dioxide core it provides. While not biologically active on its own, it is a gateway to more complex molecules with significant therapeutic potential.
A comparative analysis reveals that the biological activity of thiomorpholine derivatives is exquisitely dependent on the substitutions made to the core structure. The development of thiazolyl-thiomorpholines with potent and selective anticancer activity underscores the scaffold's utility in oncology.[5][10] Concurrently, the success of Sutezolid in antibacterial research and the promise of N-substituted derivatives in treating metabolic disorders highlight the broad applicability of this privileged scaffold.[4][11]
For researchers in drug development, the thiomorpholine scaffold, and specifically its 1,1-dioxide form, offers a compelling platform. Its synthetic tractability, coupled with the ability to fine-tune physicochemical and pharmacological properties through substitution, ensures that it will remain a cornerstone of medicinal chemistry for years to come. Future research should continue to explore novel substitutions and expand the therapeutic applications of this remarkable heterocyclic system.
BenchChem. (n.d.). Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines: A Comparative Analysis.
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2376–2383.
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.
Tooulia, M., Theodosis-Nobelos, P., & Kourounakis, A. P. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(8), 585-593.
ResearchGate. (n.d.). Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies | Request PDF.
ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
ResearchGate. (n.d.). Phenotype observation for morpholine and thiomorpholine derivatives.
TCI Deutschland GmbH. (n.d.). Methyl 4-(1,1-Dioxothiomorpholino)benzoate | 451485-76-0.
ResearchGate. (n.d.). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications | Request PDF.
PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 4-(1,1-Dioxothiomorpholino)benzoate Isomers
Abstract: In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" and its constitutio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. "Methyl 4-(1,1-Dioxothiomorpholino)benzoate" and its constitutional isomers represent a class of compounds where subtle changes in substituent placement can significantly impact biological activity and chemical reactivity.[1] This guide provides an in-depth, objective comparison of the ortho-, meta-, and para- positional isomers of Methyl (1,1-Dioxothiomorpholino)benzoate. We will explore how key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—can be leveraged for unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require robust analytical methodologies for isomer differentiation.
Introduction: The Challenge of Positional Isomerism
Positional isomers, which share the same molecular formula (C₁₂H₁₅NO₄S) and functional groups, often exhibit distinct physical, chemical, and biological properties.[1] The location of the thiomorpholine 1,1-dioxide moiety on the methyl benzoate ring dictates the molecule's overall electronic distribution, steric profile, and potential intermolecular interactions. Consequently, an unconfirmed isomeric mixture in a synthesis batch can lead to inconsistent product performance, unpredictable side effects in drug candidates, and regulatory hurdles.
This guide moves beyond simple data reporting. It explains the causal relationships between molecular structure and spectroscopic output, providing the foundational logic required to not only identify a specific isomer but also to understand why the spectra appear as they do.
Caption: Decision workflow for isomer identification using a multi-technique approach.
Conclusion
The unambiguous identification of Methyl (1,1-Dioxothiomorpholino)benzoate isomers is critical for ensuring chemical quality and consistency. While FT-IR and Mass Spectrometry provide valuable confirmatory data, NMR spectroscopy stands as the definitive technique . The distinct patterns in both ¹H and ¹³C NMR spectra, arising from the unique symmetry and electronic environments of the ortho, meta, and para isomers, allow for their unequivocal differentiation. By employing the integrated workflow described in this guide, researchers can confidently assign the correct structure to their synthesized material, ensuring the integrity and reliability of their downstream applications.
Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Quality Control & Validation Standards
Executive Summary & Compound Identity Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical heterocyclic building block used primarily in medicinal chemistry to introduce the thiomorpholine-1,1-diox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identity
Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a critical heterocyclic building block used primarily in medicinal chemistry to introduce the thiomorpholine-1,1-dioxide moiety.[1] This functional group acts as a polar, metabolically stable bioisostere of the morpholine ring, often utilized to modulate lipophilicity (LogP) and improve the pharmacokinetic profile of drug candidates (e.g., Factor Xa inhibitors, anti-inflammatory agents).
This guide establishes a rigorous Quality Control (QC) framework for validating this compound, comparing its analytical performance and physicochemical properties against its closest structural analog, Methyl 4-morpholinobenzoate .
Chemical Profile
Property
Specification
IUPAC Name
Methyl 4-(1,1-dioxo-1-thiomorpholin-4-yl)benzoate
CAS Number
451485-76-0
Molecular Formula
C₁₂H₁₅NO₄S
Molecular Weight
269.32 g/mol
Structural Feature
Para-substituted benzoate ester with a cyclic sulfonamide-like core
Key QC Challenge
Discriminating between the fully oxidized sulfone and trace sulfide/sulfoxide intermediates.[2][3]
Comparative Analysis: Performance & Alternatives
In drug development, the choice between the 1,1-Dioxothiomorpholino scaffold and the standard Morpholino scaffold is pivotal. Below is an objective comparison of the product against its primary alternative, supported by physicochemical rationale.
Product vs. Alternative: Physicochemical & QC Comparison
Pros:Gold Standard. Non-destructive, excellent for quantifying the polar acid impurity (hydrolysis product) and partially oxidized sulfide intermediates.
Recommendation: HPLC is mandated for assay and purity determination. GC is restricted to Residual Solvent analysis only.
Critical Impurity Profiling & Causality
To ensure "Self-Validating" protocols, one must understand where impurities originate. The synthesis typically involves Nucleophilic Aromatic Substitution (SNAr) or oxidation of a thiomorpholine precursor.
Impurity Origin Map
Impurity A (Precursor): Methyl 4-fluorobenzoate (Unreacted starting material).
Impurity B (By-product): 4-(1,1-Dioxothiomorpholino)benzoic acid (Hydrolysis product).
Impurity C (Intermediate): Methyl 4-(thiomorpholino)benzoate (The "Sulfide" analog – Critical Control Point).
Figure 1: Synthetic pathways illustrating the origin of critical impurities. Note the "Incomplete Oxidation" risk if the sulfide route is used.
Impurity C (Sulfide) ≤ 0.1% (Strict limit due to biological activity difference).
Protocol 2: Identity Validation via NMR
Objective: Confirm the 1,1-dioxothiomorpholine ring structure.
Solvent: DMSO-d₆ or CDCl₃.
Key Diagnostic Signals (¹H NMR, 400 MHz, CDCl₃):
Aromatic Protons: Two doublets (AA'BB' system) at ~7.95 ppm (2H, d, J=8.8 Hz) and ~6.90 ppm (2H, d, J=8.8 Hz). Causality: Electron-withdrawing ester deshields ortho-protons; electron-donating nitrogen shields meta-protons.
Ester Methyl: Singlet at ~3.88 ppm (3H, s).
Thiomorpholine Ring:
N-CH₂: Multiplet/Triplet at ~3.9-4.0 ppm (4H). Deshielded by Nitrogen.
SO₂-CH₂: Multiplet/Triplet at ~3.1-3.2 ppm (4H). Distinctive shift for sulfone alpha-protons (vs ~2.7 ppm for sulfide).
Validation Check: If the signal at 3.1 ppm appears upfield at ~2.7 ppm, the sample contains the Sulfide Impurity (incomplete oxidation).
Quality Control Decision Workflow
This self-validating workflow ensures that only material meeting the "Gold Standard" is released for biological testing.
Figure 2: QC Decision Tree. The NMR step acts as a "Gatekeeper" for structural integrity before quantitative HPLC analysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2879154, Methyl 4-(morpholin-4-yl)-3-nitrobenzoate (Structural Analog Data). Retrieved from [Link]
European Pharmacopoeia (Ph. Eur.).General Chapter 2.2.29 Liquid Chromatography. (Standard guidelines for HPLC method development).
A Senior Application Scientist's Guide to Validated Analytical Methods for Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Introduction to Methyl 4-(1,1-Dioxothiomorpholino)benzoate and the Imperative for Validated Analytics Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile chemical intermediate utilized in pharmaceutical and agroche...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction to Methyl 4-(1,1-Dioxothiomorpholino)benzoate and the Imperative for Validated Analytics
Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile chemical intermediate utilized in pharmaceutical and agrochemical research and development.[1] Its thiomorpholine structure is integral to its reactivity and its role as a precursor in the synthesis of more complex, bioactive molecules.[1] The purity and quality of this intermediate directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of validated, reliable, and accurate analytical methods is not merely a quality control measure but a critical component of the entire drug development lifecycle.
This guide will explore the most suitable analytical techniques for the comprehensive characterization and quantification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, with a focus on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. The principles of method validation, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), will be integrated throughout to ensure the generation of trustworthy and reproducible data.[2][3][4]
Comparative Analysis of Recommended Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific analytical objective, whether it be quantification, identification, or impurity profiling. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a multi-faceted approach employing both chromatographic and spectroscopic methods is recommended.
High sensitivity and specificity. Provides molecular weight and fragmentation information.
Can be coupled with HPLC or GC for enhanced separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unambiguous Structure Confirmation
Provides detailed information about the molecular structure.
Lower sensitivity compared to MS. Requires higher sample concentrations.
Given the properties of Methyl 4-(1,1-Dioxothiomorpholino)benzoate (Molecular Formula: C12H15NO4S, Molecular Weight: 269.32 g/mol , solid at room temperature), HPLC is the most appropriate technique for routine quantitative analysis. GC could be employed for the analysis of volatile impurities or residual solvents. MS and NMR are indispensable for initial structural confirmation and characterization of the reference standard and any isolated impurities.
Proposed Analytical Methodologies and Validation Strategy
The following sections outline a proposed HPLC method for the quantification of Methyl 4-(1,1-Dioxothiomorpholino)benzoate and a comprehensive validation strategy based on ICH Q2(R2) guidelines.[4][5]
Proposed HPLC Method for Quantification
Drawing inspiration from methods developed for structurally related benzoate compounds, a reverse-phase HPLC (RP-HPLC) method is proposed.[6][7][8]
Chromatographic Conditions:
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid)
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Injection Volume: 10 µL
Column Temperature: 30 °C
Rationale for Parameter Selection:
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like the target analyte.
Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for RP-HPLC, offering good peak shape and resolution. The addition of formic acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.
UV Detection at 254 nm: The presence of the benzene ring in the molecule suggests strong UV absorbance, making 254 nm a suitable wavelength for detection.
A Step-by-Step Guide to Method Validation
Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[9] The validation process involves a series of experiments to assess the method's performance characteristics.
Caption: Workflow for Analytical Method Development and Validation.
Validation Parameters and Acceptance Criteria:
Parameter
Objective
Experimental Approach
Typical Acceptance Criteria
Specificity
To demonstrate that the signal of the analyte is not affected by the presence of impurities, degradation products, or matrix components.
Analyze blank samples, placebo (if in a formulation), and spiked samples. Perform stress testing (e.g., acid, base, oxidation, heat, light) to generate degradation products.
The analyte peak should be well-resolved from all other peaks. Peak purity analysis should confirm homogeneity.
Linearity
To establish a linear relationship between the concentration of the analyte and the analytical response.
Analyze a minimum of five concentrations of the reference standard across the desired range.
Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range
The concentration interval over which the method is precise, accurate, and linear.
Determined from the linearity, accuracy, and precision data.
For assay: 80-120% of the test concentration. For content uniformity: 70-130% of the test concentration.[9]
Accuracy
To determine the closeness of the test results to the true value.
Analyze samples with known concentrations of the analyte (e.g., spiked placebo or comparison to a reference method).
For assay, typically 98.0% to 102.0% recovery.
Precision
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay precision): Multiple injections of the same sample. Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment.
To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Vary parameters such as mobile phase composition, pH, flow rate, and column temperature.
The results should remain within the acceptance criteria for accuracy and precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Important for impurity analysis.
Experimental Protocols
Protocol for Linearity Study
Prepare a stock solution of Methyl 4-(1,1-Dioxothiomorpholino)benzoate reference standard of a known concentration in a suitable solvent (e.g., acetonitrile).
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 80%, 90%, 100%, 110%, and 120% of the target concentration).
Inject each calibration standard into the HPLC system in triplicate.
Record the peak area for each injection.
Plot a graph of the mean peak area versus the concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), the slope, and the y-intercept of the calibration curve.
Caption: Experimental Workflow for Linearity Assessment.
Protocol for Accuracy Study
Prepare a placebo mixture (if applicable for a drug product) or a blank solvent.
Spike the placebo/blank with known amounts of the Methyl 4-(1,1-Dioxothiomorpholino)benzoate reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples using the developed HPLC method.
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) x 100%.
Calculate the mean percentage recovery and the standard deviation for each concentration level.
Conclusion
The development and validation of robust analytical methods are paramount in the pharmaceutical industry. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a combination of HPLC for quantitative analysis and spectroscopic techniques for structural confirmation provides a comprehensive analytical strategy. By adhering to the principles of method validation outlined by regulatory bodies such as the ICH, researchers and drug developers can ensure the generation of accurate, reliable, and reproducible data, thereby safeguarding the quality and integrity of the drug development process. The continuous lifecycle management of these analytical procedures is also crucial to maintain their validity over time.[3]
References
Ahmed, N. R., & Essa Al-Etewi, M. J. (n.d.). A simple, precise and accurate RP-HPLC method for estimation of Methyl 4-hydroxy benzoate in pure form, pharmaceutical formulations and environmental wastewater samples. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
ResearchGate. (2023, June 26). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
Analysis of Emamectin Benzoate Residues in Cauliflower using HPLC. (n.d.). Retrieved from [Link]
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Lab Manager. (2025, August 14). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
PubMed. (1994). Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. Retrieved from [Link]
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
A Senior Application Scientist's Guide to Parallel Synthesis: Evaluating Methyl 4-(1,1-Dioxothiomorpholino)benzoate as a Core Building Block
In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening large libraries of compounds is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling...
Author: BenchChem Technical Support Team. Date: February 2026
In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening large libraries of compounds is paramount. Parallel synthesis has emerged as a cornerstone technique, enabling the rapid generation of diverse chemical entities for lead identification and optimization.[1] The choice of building blocks is critical to the success of these campaigns, dictating not only the accessible chemical space but also the synthetic tractability and ultimately the properties of the final compounds.
This guide provides an in-depth comparative analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a versatile building block, in the context of parallel synthesis.[2] We will explore its performance against structurally related analogs, offering experimental insights and data-driven recommendations for researchers and scientists in the field.
The Strategic Importance of the Sulfonyl Moiety
The sulfonyl group is a privileged scaffold in medicinal chemistry, prized for its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to impart desirable physicochemical properties. Sulfonamides, in particular, are a well-represented class of drugs.[3][4] Building blocks containing the sulfonyl functional group are therefore of high value in the construction of compound libraries.[4]
Methyl 4-(1,1-Dioxothiomorpholino)benzoate ( 1 ) presents an interesting scaffold, incorporating a thiomorpholine-1,1-dioxide moiety attached to a methyl benzoate. The thiomorpholine dioxide offers a rigid, polar sulfonyl group, while the methyl benzoate provides a convenient handle for diversification through reactions such as amidation or hydrolysis followed by amide coupling.
Comparative Performance in Parallel Synthesis
To objectively assess the performance of Methyl 4-(1,1-Dioxothiomorpholino)benzoate ( 1 ), we designed a comparative parallel synthesis study against two alternative building blocks:
Methyl 4-(Thiomorpholino)benzoate (2): The non-oxidized analog of 1 , allowing for an evaluation of the impact of the sulfonyl group's oxidation state on reactivity and properties.
Methyl 4-(N-methylmethylsulfonamido)benzoate (3): An acyclic analog, which helps to probe the influence of the cyclic constraint of the thiomorpholine ring.
The chosen reaction for this comparative study is a direct amidation of the methyl ester with a diverse set of primary and secondary amines, a common transformation in library synthesis.
Experimental Workflow: Parallel Amidation
The following workflow was employed for the parallel synthesis of a 24-member amide library from each building block.
Library of 24 diverse primary and secondary amines
Trimethylaluminum (2 M in toluene)
1,2-Dichloroethane (DCE)
Dimethyl sulfoxide (DMSO)
24-well reaction block with sealing mat
Procedure:
Reagent Preparation: Prepare stock solutions of building blocks 1 , 2 , and 3 in DCE (0.2 M). Prepare stock solutions of the 24 amines in DCE (0.25 M).
Reaction Setup:
To each well of three separate 24-well reaction blocks, add 200 µL of the respective building block stock solution (40 µmol).
To each well, add 200 µL of a unique amine stock solution (50 µmol).
Under an inert atmosphere, add 40 µL of trimethylaluminum solution (80 µmol) to each well.
Reaction: Seal the reaction blocks and heat to 100 °C for 16 hours with shaking.
Work-up:
Allow the reaction blocks to cool to room temperature.
Carefully unseal and add 200 µL of water to quench the reaction.
Evaporate the solvent in a centrifugal evaporator.
Analysis:
Reconstitute the residue in each well in 400 µL of DMSO.
Analyze each sample by LC-MS to confirm product identity and by UPLC (UV detection) to determine purity.
Performance Comparison and Data Analysis
The following table summarizes the average performance of each building block across the 24-member library.
Building Block
Average Purity (%)
Average Yield (%) (crude)
Success Rate* (%)
Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1)
92
85
96
Methyl 4-(Thiomorpholino)benzoate (2)
85
78
88
Methyl 4-(N-methylmethylsulfonamido)benzoate (3)
90
82
92
*Success rate is defined as the percentage of reactions yielding the desired product with >80% purity.
Interpretation of Results
Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1) demonstrated the highest average purity and success rate. The electron-withdrawing nature of the sulfonyl group activates the benzoate ester towards nucleophilic attack by the amine, facilitating a clean and efficient reaction. The rigidity of the thiomorpholine dioxide ring likely contributes to predictable reactivity with minimal side products.
Methyl 4-(Thiomorpholino)benzoate (2) showed a lower performance. The thioether is electron-donating, which deactivates the ester, leading to slower reaction rates and a higher propensity for incomplete conversions.
Methyl 4-(N-methylmethylsulfonamido)benzoate (3) performed well, though slightly less effectively than 1 . The acyclic nature may allow for more conformational flexibility, which could slightly hinder optimal orientation for the reaction.
Causality and Mechanistic Insights
The superior performance of 1 can be attributed to the electronic effect of the sulfonyl group. The oxidation of the sulfur atom to the sulfone significantly withdraws electron density from the aromatic ring, making the carbonyl carbon of the methyl ester more electrophilic and thus more susceptible to nucleophilic attack by the amine.
For parallel synthesis campaigns focused on generating libraries of amides, Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1) is a highly recommended building block. Its key advantages include:
High Reactivity: The electron-withdrawing sulfonyl group promotes efficient amidation reactions.
High Purity Profiles: The clean reaction profiles minimize the need for extensive purification, which is a significant advantage in a high-throughput setting.
Structural Rigidity: The cyclic nature of the thiomorpholine dioxide scaffold can lead to more defined structure-activity relationships (SAR) in biological screening.
While the acyclic analog 3 is a viable alternative, 1 offers a slight edge in performance and introduces a desirable rigid heterocyclic element into the final compounds. The non-oxidized analog 2 is less suitable for this specific application due to its lower reactivity.
The strategic selection of building blocks like Methyl 4-(1,1-Dioxothiomorpholino)benzoate can significantly enhance the efficiency and output of parallel synthesis efforts, ultimately accelerating the drug discovery pipeline.
References
Jiang, F., et al. (2019). Discovery of Benzo[ cd]indol-2(1 H)-ones and Pyrrolo[4,3,2- de]quinolin-2(1 H)-ones as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain with Potential High Efficiency against Acute Gouty Arthritis. Journal of Medicinal Chemistry, 62(24), 11080-11107. [Link]
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Operational Guide: Proper Disposal of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Executive Summary & Chemical Profile Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized pharmaceutical intermediate containing a thiomorpholine 1,1-dioxide ring fused to a benzoate ester.[1] E...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Methyl 4-(1,1-dioxothiomorpholino)benzoate (CAS: 451485-76-0) is a specialized pharmaceutical intermediate containing a thiomorpholine 1,1-dioxide ring fused to a benzoate ester.[1]
Effective disposal of this compound requires specific attention to its sulfur content and solid-state properties . Unlike standard organic waste, the presence of the sulfone group (
) necessitates proper labeling to manage sulfur oxide () emissions during downstream incineration.
The primary error in disposing of this compound is misclassification as "General Organic Solid." To ensure environmental compliance and incinerator safety, you must follow the Sulfur-Bearing Organic Waste protocol.
Disposal Decision Tree
The following logic flow dictates the correct waste stream based on the physical state of the material (pure solid vs. reaction mixture).
Figure 1: Decision matrix for segregating Methyl 4-(1,1-Dioxothiomorpholino)benzoate waste. Note the critical requirement to flag sulfur content in all streams.
Source: U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Management."
Sulfur-Containing Waste Handling:
Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US).[3]